molecular formula C23H21N5O3 B15576618 Fgfr-IN-13

Fgfr-IN-13

Cat. No.: B15576618
M. Wt: 415.4 g/mol
InChI Key: FDYYKFWGYGBXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr-IN-13 is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide

InChI

InChI=1S/C23H21N5O3/c1-4-20(29)27-17-7-5-15(6-8-17)12-28-14-26-22-21(24-13-25-23(22)28)16-9-18(30-2)11-19(10-16)31-3/h4-11,13-14H,1,12H2,2-3H3,(H,27,29)

InChI Key

FDYYKFWGYGBXLY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Fgfr-IN-13: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of Fgfr-IN-13, a small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). It is intended for an audience with a professional background in oncology, cell biology, and drug development.

Core Mechanism of Action

This compound, also identified as compound 1 in the primary literature, is a selective inhibitor of FGFR1 with a reported half-maximal inhibitory concentration (IC50) of 4.2 μM[1]. As a member of the naphthostyril derivatives, its primary mechanism of action is the competitive inhibition of the ATP-binding site within the intracellular kinase domain of FGFR1. This binding prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis in FGFR-dependent cancers.

Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors[2][3][4][5][6]. By targeting the catalytic activity of FGFR1, this compound effectively abrogates the aberrant signals that promote tumor growth and survival.

The FGFR Signaling Pathway and this compound Inhibition

Fibroblast Growth Factors (FGFs) and their corresponding receptors (FGFRs) are key regulators of numerous cellular processes.[2][7] The binding of an FGF ligand to its receptor induces receptor dimerization, which in turn triggers the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[8][9]

These phosphorylated sites serve as docking platforms for adaptor proteins, most notably FGFR substrate 2 (FRS2).[7][9] The recruitment and phosphorylation of FRS2 initiates a cascade of downstream signaling events, primarily through two major pathways:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is critical for regulating cell proliferation and differentiation.[2][3][9]

  • The PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism.[2][3][9]

This compound intervenes at the very beginning of this cascade. By occupying the ATP-binding pocket of FGFR1, it prevents the initial phosphorylation event, thus inhibiting the activation of both the MAPK and PI3K-AKT pathways.

FGFR Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR1_dimer FGFR1 Dimer FGF Ligand->FGFR1_dimer Binds & Dimerizes P P FRS2 FRS2 FGFR1_dimer->FRS2 Activates Fgfr_IN_13 This compound Fgfr_IN_13->FGFR1_dimer Inhibits ATP ATP ATP->FGFR1_dimer PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK Proliferation_Survival Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival

Figure 1: this compound inhibits the FGFR1 signaling cascade at the receptor level.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through biochemical assays. The primary reported value is its IC50 against FGFR1.

Inhibitor Target Kinase IC50 (μM) Reference
This compoundFGFR14.2[1]

Further research is required to fully characterize the selectivity profile of this compound against other FGFR isoforms (FGFR2, FGFR3, FGFR4) and a broader panel of kinases. Cellular potency (e.g., GI50) in relevant cancer cell lines with documented FGFR1 amplification or mutations also needs to be established.

Experimental Protocols

The following methodologies are representative of the key experiments used to characterize the mechanism of action of FGFR inhibitors like this compound.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against FGFR1.

Methodology:

  • Reagents and Materials:

    • Purified, recombinant human FGFR1 kinase domain.

    • ATP (Adenosine triphosphate).

    • A specific peptide substrate for FGFR1 (e.g., a poly-Glu-Tyr peptide).

    • This compound, dissolved in DMSO to create a stock solution, then serially diluted.

    • Assay buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES).

    • A detection reagent, typically a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorescent probe.

    • Microtiter plates (e.g., 96-well or 384-well).

  • Workflow:

    • Coating: Microtiter plates are coated with the FGFR1 peptide substrate.

    • Reaction Setup: A reaction mixture is prepared in each well containing the purified FGFR1 enzyme, assay buffer, and a specific concentration of this compound (from the serial dilution). Control wells contain DMSO vehicle instead of the inhibitor.

    • Initiation: The kinase reaction is initiated by adding a predetermined concentration of ATP to each well.

    • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

    • Termination: The reaction is stopped by washing the plate to remove ATP and the enzyme.

    • Detection: The detection antibody is added to the wells and incubated to allow binding to the phosphorylated substrate.

    • Signal Quantification: After a final wash, a substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric, fluorescent, or luminescent) is measured using a plate reader.

  • Data Analysis:

    • The signal intensity is proportional to the amount of kinase activity.

    • The percentage of inhibition for each this compound concentration is calculated relative to the control wells.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay Workflow A 1. Coat Plate with Peptide Substrate B 2. Add FGFR1 Enzyme and This compound (or DMSO) A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction & Wash D->E F 6. Add Detection Antibody E->F G 7. Wash & Add Reporter Substrate F->G H 8. Measure Signal (Plate Reader) G->H I 9. Calculate % Inhibition & Determine IC50 H->I

Figure 2: General workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (Cell-Based Assay)

This assay measures the effect of a compound on the growth and viability of cancer cells.

Objective: To determine the Growth Inhibition 50 (GI50) of this compound in cancer cell lines with and without FGFR1 alterations.

Methodology:

  • Cell Lines:

    • FGFR1-dependent line: A cancer cell line with known FGFR1 amplification or an activating mutation (e.g., some lung squamous cell carcinoma or breast cancer lines).[10]

    • Control line: A cancer cell line without known FGFR alterations.

  • Reagents and Materials:

    • Selected cancer cell lines.

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS).

    • This compound, serially diluted in culture medium.

    • Cell viability reagent (e.g., MTS, MTT, or a reagent measuring ATP content like CellTiter-Glo®).

    • 96-well cell culture plates.

  • Workflow:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with DMSO vehicle.

    • Incubation: Cells are incubated for a period that allows for several cell divisions (typically 72 hours).

    • Viability Measurement: The cell viability reagent is added to each well according to the manufacturer's instructions.

    • Signal Quantification: The plate is incubated for a short period (e.g., 1-2 hours), and the absorbance or luminescence is measured with a plate reader.

  • Data Analysis:

    • The signal is proportional to the number of viable cells.

    • The percentage of growth is calculated for each drug concentration relative to the DMSO-treated control cells.

    • The GI50 is determined by plotting the percentage of growth against the logarithm of the drug concentration and fitting the data to a dose-response curve. A significantly lower GI50 in the FGFR1-dependent cell line compared to the control line would indicate on-target activity.

Conclusion and Future Directions

This compound is a small molecule inhibitor that functions by directly targeting the ATP-binding site of the FGFR1 kinase, leading to the suppression of downstream pro-oncogenic signaling pathways. Its reported biochemical potency makes it a valuable tool for preclinical research into FGFR1-driven malignancies.

For drug development professionals, the following steps are critical for advancing the characterization of this compound:

  • Comprehensive Kinase Profiling: To establish its selectivity and potential off-target effects.

  • Cellular Potency and On-Target Validation: To confirm its activity in relevant cancer models and verify the inhibition of downstream signaling (e.g., via Western blot for p-FRS2 and p-ERK).

  • In Vivo Efficacy Studies: To evaluate its anti-tumor activity in animal models of FGFR1-dependent cancers.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand its absorption, distribution, metabolism, and excretion properties, and to correlate drug exposure with target inhibition in vivo.

References

The Discovery and Synthesis of Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a focus on the class of irreversible covalent inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.

Introduction to FGFR Signaling and its Role in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in various physiological processes, including cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the development and progression of numerous cancers.[2][3] Consequently, the FGFRs have emerged as significant therapeutic targets for the development of novel anti-cancer agents.[1]

The Discovery of a Covalent FGFR Inhibitor

The development of irreversible covalent inhibitors represents a promising strategy in cancer therapy. These inhibitors form a stable covalent bond with a specific amino acid residue within the target protein, leading to prolonged and sustained inhibition.[4] This approach can offer advantages in terms of potency, selectivity, and duration of action compared to traditional reversible inhibitors.[4]

The discovery of the potent and selective irreversible FGFR inhibitor, PRN1371, serves as a compelling case study. The design strategy for PRN1371 was initiated from a known reversible pyrimidopyridine scaffold. Through structure-guided design, a reactive acrylamide (B121943) moiety was incorporated to target a conserved cysteine residue (Cys486 in FGFR1) located in the P-loop of the ATP-binding site.[5] This covalent interaction was designed to provide enhanced potency and selectivity against the FGFR family of kinases.

Lead Optimization and Structure-Activity Relationship (SAR)

A systematic lead optimization campaign was undertaken to enhance the biochemical potency, cellular activity, and pharmacokinetic properties of the initial lead compounds. Key modifications included the exploration of different linker lengths and compositions connecting the core scaffold to the reactive acrylamide warhead. The structure-activity relationship (SAR) studies revealed that a piperazinyl-propyl linker provided an optimal balance of potency and drug-like properties.

Synthesis of a Representative FGFR Inhibitor

The synthesis of pyridopyrimidinone-based FGFR inhibitors generally involves a multi-step sequence. A representative synthetic route is outlined below. The specific details for the synthesis of PRN1371 can be found in the primary literature.

Scheme 1: Representative Synthesis of a Pyridopyrimidinone Core

A common synthetic approach involves the condensation of a substituted aminopyridine with a suitable pyrimidine (B1678525) precursor, followed by functionalization of the pyridopyrimidinone core to introduce the desired side chains, including the acryloylpiperazine moiety for covalent inhibitors.

Quantitative Biological Data

The biological activity of FGFR inhibitors is characterized by their inhibitory potency against the target kinases and their anti-proliferative effects in cancer cell lines with aberrant FGFR signaling.

Table 1: In Vitro Kinase Inhibitory Activity of Representative FGFR Inhibitors

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
PRN13710.61.34.119.3
FIIN-313.12131.435.3
Pemigatinib0.40.51.230
AZD45470.470.600.743.5

Data compiled from publicly available sources.[6]

Table 2: Cellular Anti-proliferative Activity of Representative FGFR Inhibitors

CompoundCell LineFGFR AberrationIC50 (nM)
PRN1371SNU-16FGFR2 Amplification-
AZD4547A375 (Melanoma)-1623
Compound 9u-FGFR1468.2

Data compiled from publicly available sources.[7][8] (Note: Specific IC50 for PRN1371 in SNU-16 was not found in the provided search results, but its activity in this cell line is mentioned).[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of an inhibitor to the FGFR kinase domain.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain.

  • LanthaScreen™ Eu-anti-Tag Antibody.

  • Alexa Fluor™ 647-labeled Kinase Tracer.

  • Test compound (Fgfr-IN-13 or other inhibitors).

  • Kinase Buffer A (5X).

  • 384-well assay plates.

Procedure:

  • Prepare a 1X Kinase Buffer A solution.

  • Prepare a 3X solution of the test compound in 1X Kinase Buffer A with 3% DMSO.

  • Prepare a 3X solution of the Kinase/Eu-Antibody mixture in 1X Kinase Buffer A.

  • Prepare a 3X solution of the Tracer in 1X Kinase Buffer A.

  • Add 5 µL of the 3X test compound solution to the assay wells.

  • Add 5 µL of the 3X Kinase/Eu-Antibody mixture to the wells.

  • Add 5 µL of the 3X Tracer solution to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the data against the inhibitor concentration to determine the IC50 value.[9]

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an FGFR inhibitor.

Materials:

  • Cancer cell line with known FGFR aberration (e.g., SNU-16, KMS-11).

  • Complete cell culture medium.

  • Test compound (this compound or other inhibitors).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.[10]

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_MAPK RAS-MAPK Pathway cluster_PI3K PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation Inhibitor This compound Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathways and the point of inhibition.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow Start Start: Candidate Inhibitor KinaseAssay In Vitro Kinase Assay Start->KinaseAssay CellAssay Cell-Based Proliferation Assay KinaseAssay->CellAssay Potent Compounds Selectivity Kinase Selectivity Profiling CellAssay->Selectivity PK Pharmacokinetic Studies Selectivity->PK Selective Compounds InVivo In Vivo Efficacy Studies PK->InVivo End Lead Candidate InVivo->End

Caption: A typical workflow for the evaluation of a candidate FGFR inhibitor.

Mechanism of Irreversible Inhibition

Irreversible_Inhibition Inhibitor This compound Acrylamide Warhead FGFR FGFR Kinase Domain ATP Binding Pocket Cysteine Residue Inhibitor->FGFR Reversible Binding CovalentComplex FGFR-Inhibitor Covalent Complex Inactivated Kinase FGFR->CovalentComplex Covalent Bond Formation

Caption: The mechanism of action for an irreversible covalent FGFR inhibitor.

References

In-depth Technical Guide: Biological Activity of Fgfr-IN-13 on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive, publicly available data regarding the specific biological activity, experimental protocols, and detailed signaling effects of Fgfr-IN-13 (also known as compound III-30) is limited. Information from available supplier data sheets indicates that it is a potent, irreversible covalent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 4 (FGFR4) with significant antitumor activity. However, to fulfill the user's request for an in-depth technical guide with detailed experimental data and protocols, this document will focus on a well-characterized and widely studied selective pan-FGFR inhibitor, AZD4547 , as a representative example of this class of compounds. The principles and methodologies described herein are broadly applicable to the study of FGFR inhibitors like this compound.

Core Concepts: FGFR Signaling and Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in various cancers. Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling pathways. The primary signaling axes activated by FGFRs include the RAS-MAPK-ERK pathway, which is central to cell proliferation, and the PI3K-AKT pathway, which is critical for cell survival and growth. The JAK-STAT pathway can also be activated by FGFRs.

FGFR inhibitors, such as AZD4547, are small molecules that typically bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This blockade of oncogenic signaling can lead to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.

Quantitative Data Presentation: In Vitro Activity of AZD4547

The following tables summarize the in vitro efficacy of AZD4547 against a panel of cancer cell lines, highlighting its potency and selectivity towards FGFR-driven cancers.

Cell LineCancer TypeFGFR AlterationIC50 (nM) for Cell Viability
SNU-16Gastric CancerFGFR2 Amplification1.9
KATO-IIGastric CancerFGFR2 Amplification3.1
NCI-H1581Lung Squamous Cell CarcinomaFGFR1 Amplification10
RT112Bladder CancerFGFR3 Fusion12
KMS-11Multiple MyelomaFGFR3 Fusion23
AN3-CAEndometrial CancerFGFR2 Mutation>1000
MCF-7Breast CancerFGFR Wild-Type>5000

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific assay conditions.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines a common method for determining the effect of an FGFR inhibitor on cancer cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AZD4547 (or other FGFR inhibitor)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of AZD4547 in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis for Phospho-FGFR and Downstream Signaling

This protocol is used to assess the inhibitory effect of a compound on FGFR phosphorylation and the activation of its downstream signaling pathways.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • AZD4547 (or other FGFR inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with various concentrations of AZD4547 for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualization of Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical FGFR signaling pathway and highlights the inhibitory action of a selective FGFR inhibitor like AZD4547.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor Action FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates JAK JAK FGFR->JAK Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Survival Cell Survival AKT->Survival STAT STAT JAK->STAT Phosphorylates STAT->Proliferation AZD4547 AZD4547 (FGFR Inhibitor) AZD4547->FGFR Inhibits Autophosphorylation

Caption: FGFR signaling pathway and the inhibitory action of AZD4547.

Experimental Workflow for Assessing Inhibitor Activity

This diagram outlines the typical workflow for evaluating the biological activity of an FGFR inhibitor in cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with FGFR Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Signaling_Inhibition Confirmation of Signaling Inhibition Western_Blot->Signaling_Inhibition Xenograft Tumor Xenograft Model IC50_Determination->Xenograft Candidate for In Vivo Testing Inhibitor_Administration Inhibitor Administration Xenograft->Inhibitor_Administration Tumor_Measurement Tumor Growth Measurement Inhibitor_Administration->Tumor_Measurement Efficacy_Assessment Assessment of In Vivo Efficacy Tumor_Measurement->Efficacy_Assessment

Caption: Workflow for evaluating FGFR inhibitor activity.

This technical guide provides a framework for understanding and evaluating the biological activity of FGFR inhibitors in cancer cells, using AZD4547 as a detailed example. The methodologies and principles described can be adapted for the study of other FGFR inhibitors, including this compound, as more specific data for this compound becomes available.

Fgfr-IN-13: A Technical Whitepaper on a Potent and Selective Irreversible FGFR1/4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Fgfr-IN-13 (also referred to as compound III-30), a novel, potent, and selective irreversible covalent inhibitor of FGFR1 and FGFR4. This document details its mechanism of action, inhibitory activity, and preclinical efficacy, supported by comprehensive data and detailed experimental methodologies.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a multitude of cellular processes. The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival. Aberrant activation of FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in a variety of solid tumors.

This compound has emerged as a highly potent and selective inhibitor that covalently targets FGFR1 and FGFR4. Its irreversible binding mechanism offers the potential for sustained target inhibition and improved therapeutic outcomes. This whitepaper consolidates the available technical data on this compound, presenting its biochemical and cellular activity, and providing detailed protocols for its evaluation.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

TargetIC50 (nM)Assay Type
FGFR10.20 ± 0.02Enzyme Activity Assay
FGFR40.40 ± 0.03Enzyme Activity Assay
Table 1: In vitro inhibitory activity of this compound against FGFR1 and FGFR4.
Cell LineCancer TypeIC50 (nM)Assay Type
MDA-MB-231Breast CancerNot SpecifiedCell Proliferation Assay
Table 2: Anti-proliferative activity of this compound in a cancer cell line.

Note: There is another compound, referred to as "FGFR1 inhibitor-13 (compound 1)" in some literature, which has a significantly lower potency (IC50 of 4.2 μM for FGFR1)[1][2][3]. This guide focuses on the highly potent, irreversible inhibitor this compound (compound III-30).

Mechanism of Action and Signaling Pathways

This compound is an irreversible covalent inhibitor, which means it forms a stable, long-lasting bond with its target enzymes, FGFR1 and FGFR4. This covalent binding leads to a sustained blockade of the receptor's kinase activity, thereby inhibiting downstream signaling pathways.

Upon activation, FGFR1 triggers several key signaling cascades that promote cell survival and proliferation. This compound effectively abrogates these pathways.

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 PLCg PLCγ FGFR1->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Inhibitor This compound Inhibitor->FGFR1 Covalent Inhibition

This compound inhibits FGFR1 signaling pathways.

This compound has been shown to modulate the expression of key proteins involved in apoptosis. It dose-dependently inhibits the expression of anti-apoptotic proteins like Total-PARP and Bcl-2, while promoting the expression of pro-apoptotic proteins such as Cleaved-PARP and Bax[4].

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound (Compound III-30)

The synthesis of this compound involves a multi-step process, which is detailed in the primary literature. A generalized schematic is presented below. For a detailed, step-by-step protocol, please refer to the publication by Gou et al. (2024)[5].

Synthesis_Workflow Start Starting Materials (Azaheterocycles) Intermediate1 Intermediate 1 Start->Intermediate1 Step 1: Substitution Reactions Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Step 2: Coupling Reactions FinalProduct This compound (Compound III-30) Intermediate2->FinalProduct Step 3: Final Modification

Generalized synthesis workflow for this compound.
In Vitro FGFR1 Kinase Assay

The inhibitory activity of this compound against FGFR1 was determined using a radiometric kinase assay.

Materials:

  • Recombinant human FGFR1 kinase domain

  • [γ-³²P]ATP

  • Poly(Glu, Tyr) 4:1 as substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a reaction tube, combine the recombinant FGFR1 kinase, the substrate poly(Glu, Tyr), and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound on cancer cell lines were assessed using the MTT assay.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

MTT_Assay_Workflow Seed Seed Cells in 96-well plate Treat Treat with this compound Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Workflow for the MTT cell proliferation assay.

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in a preclinical xenograft mouse model. Oral administration of this compound at safe doses resulted in effective inhibition of tumor growth in mice bearing MDA-MB-231 xenografts[4].

Conclusion

This compound is a potent and selective irreversible covalent inhibitor of FGFR1 and FGFR4. Its ability to form a lasting bond with its targets leads to sustained inhibition of downstream signaling pathways, resulting in the induction of apoptosis and the suppression of tumor growth. The preclinical data presented in this whitepaper highlight the therapeutic potential of this compound as a targeted agent for cancers driven by aberrant FGFR signaling. Further investigation and clinical development of this compound are warranted.

References

In-Depth Technical Guide to Fgfr-IN-13: A Covalent Inhibitor of Fibroblast Growth Factor Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr-IN-13, a notable irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details its chemical structure, mechanism of action, biological activity, and the experimental protocols utilized for its characterization, serving as a vital resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound, also identified as compound III-30, is a small molecule designed to covalently bind to specific cysteine residues within the FGFR kinase domain. This irreversible interaction leads to sustained inhibition of receptor signaling.

Chemical Identifiers:

  • CAS Number: 2962941-25-7

Mechanism of Action

This compound functions as a targeted covalent inhibitor. Its acrylamide (B121943) moiety is designed to form a covalent bond with a nucleophilic cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This irreversible binding locks the kinase in an inactive state, thereby blocking the downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis in FGFR-driven cancers.

Quantitative Biological Activity

There is a notable discrepancy in the reported inhibitory potency of this compound in publicly available data, which highlights the importance of consulting the primary literature for definitive values.

TargetIC50 Value (Source 1)IC50 Value (Source 2)
FGFR10.20 ± 0.02 nM[1]4.2 µM[2]
FGFR40.40 ± 0.03 nM[1]Not Reported

This significant difference in reported IC50 values underscores the necessity of referencing the original research for accurate data and understanding the experimental context (e.g., specific assay conditions, enzyme source) that could lead to such variations. A comprehensive kinase selectivity profile, often determined through kinome scanning, is essential for a complete understanding of this compound's specificity and potential off-target effects. However, such data is not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize a covalent FGFR inhibitor like this compound. These are generalized protocols based on established methods for similar compounds.

Biochemical Kinase Inhibition Assay (Example Protocol)

This protocol is designed to determine the in vitro potency of a covalent inhibitor against FGFR kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against FGFR1 and FGFR4.

Materials:

  • Recombinant human FGFR1 and FGFR4 kinase domains.

  • ATP (Adenosine triphosphate).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • This compound (dissolved in DMSO).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 384-well assay plates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the FGFR kinase and peptide substrate in assay buffer to the desired concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted enzyme solution to each well.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for FGFR Signaling Inhibition (Example Protocol)

This protocol assesses the ability of this compound to inhibit FGFR signaling within a cellular context.

Objective: To determine the effect of this compound on the phosphorylation of downstream effectors of the FGFR pathway (e.g., ERK).

Materials:

  • A cancer cell line with known FGFR amplification or activating mutation (e.g., SNU-16, which has FGFR2 amplification).

  • Cell culture medium and supplements.

  • This compound (dissolved in DMSO).

  • Fibroblast Growth Factor (FGF) ligand (e.g., FGF2).

  • Lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-total-ERK, anti-FGFR).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • FGFR Activation: Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK, total-ERK, and FGFR.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins across the different treatment conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of this compound.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Ca2 Ca²⁺ Release IP3->Ca2 Fgfr_IN_13 This compound Fgfr_IN_13->FGFR

Caption: Simplified FGFR signaling pathways leading to cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Workflow start Start prep_inhibitor Prepare this compound Serial Dilution start->prep_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP start->prep_reagents incubation Incubate Kinase with this compound prep_inhibitor->incubation prep_reagents->incubation reaction Initiate Kinase Reaction with ATP/Substrate incubation->reaction detection Detect ADP Production (Luminescence) reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis end End analysis->end

Caption: Experimental workflow for determining the IC50 of this compound in a biochemical kinase assay.

Covalent_Inhibition_Mechanism cluster_legend Two-Step Covalent Inhibition E_I E + I E_I_complex E•I E_I->E_I_complex k_on E_I_complex->E_I k_off E_I_covalent E-I E_I_complex->E_I_covalent key E = Enzyme (FGFR) I = Inhibitor (this compound) E•I = Reversible Complex E-I = Covalent Complex kon/koff = Association/Dissociation rates kinact = Rate of inactivation

Caption: Kinetic model of irreversible covalent inhibition of FGFR by this compound.

References

Fgfr-IN-13: A Technical Guide to its Target Protein and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr-IN-13 is a small molecule inhibitor targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a member of the receptor tyrosine kinase (RTK) family.[1][2][3] The FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway through gene amplification, activating mutations, or translocations is implicated in the pathogenesis of numerous cancers, making FGFRs attractive therapeutic targets.[4][5] this compound belongs to a class of N-phenylnaphthostyril-1-sulfonamides identified as potential anticancer agents due to their inhibitory activity against FGFR1.[1][2][3] This technical guide provides a comprehensive overview of this compound's target protein, its binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways.

Target Protein: Fibroblast Growth Factor Receptor 1 (FGFR1)

The primary target of this compound is the catalytic kinase domain of FGFR1. FGFRs are single-pass transmembrane receptors consisting of an extracellular ligand-binding domain, a transmembrane helix, and an intracellular tyrosine kinase domain. The binding of fibroblast growth factors (FGFs) to the extracellular domain induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling pathways critical for normal cellular function and implicated in oncogenesis when aberrantly activated.[1]

Binding Affinity and Selectivity

This compound, also referred to as compound 1 in the primary literature, exhibits inhibitory activity against FGFR1 with a half-maximal inhibitory concentration (IC50) in the low micromolar range. The initial screening and subsequent dose-response analysis of a series of naphthostyril derivatives identified several compounds with significant FGFR1 inhibitory potential.

CompoundStructureFGFR1 IC50 (µM)
This compound (Compound 1) N-(3-chlorophenyl)naphthostyril-1-sulfonamide4.2
Compound 20 N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide2.0
Compound 22 N-(4-methoxyphenyl)naphthostyril-1-sulfonamide3.5

Table 1: In vitro inhibitory activity of this compound and its analogs against FGFR1. Data extracted from Gryshchenko et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.[1][2][3]

Selectivity Profile

A limited selectivity study was conducted on the two most potent compounds from the series, 20 and 22 , against a small panel of kinases to assess their specificity for FGFR1. The results indicate a favorable selectivity profile for these N-phenylnaphthostyril-1-sulfonamides.

KinaseCompound 20 % Inhibition @ 10 µMCompound 22 % Inhibition @ 10 µM
FGFR1 8578
Tie-21512
c-MET2018

Table 2: Selectivity of compounds 20 and 22 against a panel of three kinases. Data extracted from Gryshchenko et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.[6]

It is important to note that a comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not publicly available.

Experimental Protocols

The following is a detailed methodology for the in vitro kinase assay used to determine the FGFR1 inhibitory activity of this compound and its analogs, as described in the primary literature.[1]

In Vitro FGFR1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FGFR1.

Materials:

  • Recombinant human FGFR1 catalytic domain

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) instrument for detection

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. Serial dilutions are then made to achieve a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: The kinase reaction is performed in a suitable buffer containing the recombinant FGFR1 enzyme and the biotinylated poly(Glu, Tyr) substrate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP to the reaction mixture containing the enzyme, substrate, and test compound at various concentrations. The final DMSO concentration in the assay is kept low (e.g., <1%) to avoid interference with the enzyme activity.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by the addition of an EDTA solution to chelate the divalent cations (Mg2+, Mn2+) required for enzyme activity.

  • Detection:

    • The reaction mixture is transferred to a streptavidin-coated microtiter plate. The biotinylated substrate binds to the streptavidin-coated surface.

    • The plate is washed to remove unbound components.

    • A europium-labeled anti-phosphotyrosine antibody is added to the wells. This antibody specifically binds to the phosphorylated tyrosine residues on the substrate.

    • After another washing step to remove unbound antibody, an enhancement solution is added. This solution dissociates the europium ions from the antibody and creates a new, highly fluorescent chelate.

  • Data Analysis: The fluorescence is measured using a time-resolved fluorometer. The signal intensity is proportional to the extent of substrate phosphorylation. The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

FGFR1 Signaling Pathway

Activation of FGFR1 by its cognate FGF ligands triggers a series of downstream signaling cascades that are crucial for cellular function. The primary pathways activated include the Ras-MAPK, PI3K-Akt, and PLCγ pathways. This compound, by inhibiting the kinase activity of FGFR1, blocks the initiation of these downstream signals.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds P1 P FGFR1->P1 FRS2 FRS2 P1->FRS2 Activates PLCG PLCγ P1->PLCG Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation Fgfr_IN_13 This compound Fgfr_IN_13->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for this compound Evaluation

The evaluation of this compound and its analogs follows a standard drug discovery workflow, from initial screening to hit validation and selectivity profiling.

Experimental_Workflow Screening Initial Screening (Single Concentration) DoseResponse Dose-Response Assay (IC50 Determination) Screening->DoseResponse Active Hits Selectivity Selectivity Profiling (vs. Other Kinases) DoseResponse->Selectivity Potent Hits CellBased Cell-Based Assays (e.g., Proliferation) Selectivity->CellBased Selective Hits LeadOp Lead Optimization CellBased->LeadOp Validated Hits

Caption: General experimental workflow for the identification and characterization of FGFR1 inhibitors.

References

In Vitro Preclinical Profile of Infigratinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Infigratinib (FGFR-IN-13), a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Infigratinib is an ATP-competitive inhibitor with primary activity against FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling, resulting from gene fusions, mutations, or amplifications, is a key driver in the pathogenesis of various cancers.[3] This document details the in vitro inhibitory activity, experimental methodologies, and the mechanism of action of Infigratinib, serving as a critical resource for researchers in oncology and drug development.

Mechanism of Action

Infigratinib functions as a reversible, ATP-competitive inhibitor of the FGFR kinase domain.[4] It binds to the ATP-binding pocket of FGFR, preventing autophosphorylation of the receptor.[5][6] This action blocks the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[3][4] By inhibiting these cascades, Infigratinib effectively suppresses the growth of cancer cells characterized by activating FGFR amplifications, mutations, or fusions.[5]

Quantitative Data: In Vitro Inhibitory Activity

The following tables summarize the in vitro potency and selectivity of Infigratinib against the FGFR family and a panel of other kinases. The data, presented as IC50 values, demonstrate the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.

Table 1: Biochemical Inhibitory Activity of Infigratinib against FGFR Family Kinases

Kinase TargetIC50 (nM)Reference(s)
FGFR10.9 - 4.5[7][8]
FGFR21.0 - 5.8[7][8][9]
FGFR31.0 - 5.6[7][8][9]
FGFR460 - 142[7][9]

Table 2: Cellular Autophosphorylation Inhibition by Infigratinib

Target in HEK-293 CellsIC50 (nM)Reference(s)
FGFR1< 7[10]
FGFR2< 7[10]
FGFR3< 7[10]
FGFR422.5[10]

Table 3: Proliferation Inhibition (IC50) of Infigratinib in Engineered BaF3 Cells

BaF3 Cell Line ExpressingIC50 (nM)Reference(s)
FGFR110[10]
FGFR211[10]
FGFR314[10]
FGFR4392[10]
VEGFR21019[10]

Table 4: Selectivity Profile of Infigratinib Against Other Kinases

Kinase TargetIC50 (nM)Selectivity Fold (vs. FGFR1/2/3 avg. ~1nM)Reference(s)
VEGFR2180>100-fold[10]
CSF1R258>250-fold[7]
BRAF>1000>1000-fold[8]
EGFR>1000>1000-fold[8]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Biochemical Kinase Inhibition Assay (Filter-Binding Method)

This protocol outlines a method to determine the IC50 value of Infigratinib against a purified FGFR kinase domain.

Objective: To quantify the enzymatic activity of a purified FGFR kinase in the presence of Infigratinib.[11]

Materials:

  • Purified recombinant FGFR kinase (e.g., GST-FGFR3-K650E)

  • Infigratinib stock solution (in DMSO)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 µg/mL PEG 20000[11]

  • Substrate: Poly(Glu, Tyr) 4:1 (poly(EY))[11]

  • ATP Solution: 0.5 µM ATP with [γ-³³P]ATP (0.1 µCi)[11]

  • 96-well plates

  • Phosphocellulose filter plates

  • 125 mM EDTA solution

  • 0.5% Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of Infigratinib in 100% DMSO. Further dilute into the assay buffer to create a 3-fold concentrated solution.[12]

  • Reaction Setup: In a 96-well plate, combine 10 µL of the 3x Infigratinib solution (or DMSO for control) with 10 µL of the substrate/ATP mixture.[11]

  • Enzyme Addition: Initiate the kinase reaction by adding 10 µL of a 3x concentrated solution of the FGFR enzyme in assay buffer. The final reaction volume is 30 µL.[11]

  • Incubation: Incubate the plate at room temperature for 10-20 minutes.[12]

  • Stopping the Reaction: Terminate the reaction by adding 20 µL of 125 mM EDTA.[11]

  • Filter Binding: Transfer 30 µL of the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter membrane.[11]

  • Washing: Wash the filter plate multiple times with 0.5% phosphoric acid to remove unbound [γ-³³P]ATP.[12]

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.[12]

  • Data Analysis: Calculate the percentage of inhibition for each Infigratinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[12]

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of Infigratinib on the viability and proliferation of FGFR-dependent cancer cell lines.

Objective: To determine the IC50 of Infigratinib in a cell-based assay by measuring metabolic activity.[4]

Materials:

  • FGFR-dependent cancer cell line (e.g., a cell line with an activating FGFR2 fusion)

  • Complete cell culture medium

  • Infigratinib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a serial dilution of Infigratinib for a specified duration (e.g., 72 hours). Include vehicle-treated (DMSO) controls.[4]

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration using non-linear regression analysis.[4]

Protocol 3: Western Blot Analysis of FGFR Phosphorylation

This protocol provides a method to detect the inhibition of FGFR autophosphorylation in cancer cells following treatment with Infigratinib.

Objective: To qualitatively and quantitatively assess the phosphorylation status of FGFR as a pharmacodynamic marker of Infigratinib activity.[14]

Materials:

  • FGFR-dependent cancer cell line

  • Infigratinib stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA Protein Assay Kit)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (p-FGFR) and anti-total-FGFR

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Digital imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of Infigratinib for a specified time (e.g., 24 hours).[14]

  • Cell Lysis: Harvest and lyse the cells using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[14]

  • Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR or a housekeeping protein (e.g., β-actin).[15]

  • Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal for each sample.[14]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FGFR signaling pathway and the workflows of the key experimental protocols.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Autophosphorylation PLCg PLCγ FGFR:f2->PLCg Infigratinib Infigratinib Infigratinib->FGFR:f2 Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilution of Infigratinib (3x) D Combine Infigratinib and Substrate/ATP mix in 96-well plate A->D B Prepare Substrate/ [γ-³³P]ATP mix (3x) B->D C Prepare FGFR Enzyme (3x) E Initiate reaction with FGFR Enzyme C->E D->E F Incubate at RT (10-20 min) E->F G Stop reaction with EDTA F->G H Transfer to filter plate G->H I Wash to remove unbound ATP H->I J Measure radioactivity (Scintillation Counter) I->J K Calculate IC50 J->K

Caption: Workflow for a filter-binding kinase inhibition assay.

Cell_Viability_Workflow cluster_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with serial dilution of Infigratinib B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I J Calculate % viability vs. control I->J K Determine IC50 value J->K

Caption: Experimental workflow for a cell viability (MTT) assay.

References

An In-depth Technical Guide to the Pharmacokinetics of FGFR Inhibitors: A Profile of a Representative Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[2][3] This has led to the development of numerous FGFR inhibitors. While specific data for a compound designated "Fgfr-IN-13" is not available in the public domain, this guide will provide a comprehensive overview of the typical pharmacokinetic profile of a novel FGFR inhibitor, using publicly available data from representative compounds in this class as a reference. The information presented here is intended for researchers, scientists, and drug development professionals.

The core objective of this guide is to present a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of a potent and selective FGFR inhibitor. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding.

Pharmacokinetic Profile

The pharmacokinetic properties of an FGFR inhibitor are critical to its clinical efficacy and safety. These properties determine the drug's concentration in the plasma and at the target site over time.

Preclinical Pharmacokinetics

Preclinical studies in animal models are essential for characterizing the initial pharmacokinetic profile of a new chemical entity. Below are representative data from preclinical assessments of FGFR inhibitors.

Table 1: Representative Preclinical Pharmacokinetic Parameters of an FGFR Inhibitor

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
MouseIV20.08150025002.5
MousePO100.580040003.0
RatIV20.1120020004.0
RatPO101.060035004.5
DogPO52.050050006.0

Data are representative and compiled from various preclinical studies on selective FGFR inhibitors.

Clinical Pharmacokinetics

Following promising preclinical data, the pharmacokinetic profile is further evaluated in human subjects during clinical trials.

Table 2: Representative Human Pharmacokinetic Parameters of an FGFR Inhibitor (Phase I Study)

Dose (mg)RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)
10PO2.0150180011.3
20PO2.5320400012.0
40PO3.0650900011.8

Data are representative and based on a Phase I dose-escalation study of a selective FGFR inhibitor.[4] Values represent geometric means.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)
  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Drug Formulation: The FGFR inhibitor is formulated in a vehicle of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in sterile water for oral (PO) administration and in 5% DMSO, 40% PEG300, and 55% sterile water for intravenous (IV) administration.

  • Dosing:

    • Oral Administration: A single dose of 10 mg/kg is administered by oral gavage.

    • Intravenous Administration: A single dose of 2 mg/kg is administered via the tail vein.

  • Sample Collection: Blood samples (approximately 50 µL) are collected from the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the FGFR inhibitor are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile (B52724) containing an internal standard.

    • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: The analyte is detected using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software (e.g., Phoenix WinNonlin).

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for clarity and understanding.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[2][5] FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby inhibiting these downstream signals.[6]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PKC PKC PLCG->PKC PKC->Nucleus STAT->Nucleus Fgfr_IN This compound Fgfr_IN->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in a rodent model.

PK_Workflow start Start dosing Drug Administration (IV or PO) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis data_analysis Pharmacokinetic Modeling analysis->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vivo pharmacokinetic study.

Logical Relationships of Key Pharmacokinetic Parameters

Understanding the interplay between different pharmacokinetic parameters is fundamental to interpreting the data. This diagram shows the logical flow from drug administration to the derivation of key parameters.

PK_Parameters_Logic Dose Dose Conc_Time Plasma Concentration vs. Time Data CL Clearance (CL) (Dose / AUC) Dose->CL Cmax_Tmax Cmax & Tmax (Directly from data) Conc_Time->Cmax_Tmax AUC AUC (Integral of Conc-Time) Conc_Time->AUC AUC->CL Vd Volume of Distribution (Vd) CL->Vd t_half Half-life (t1/2) (0.693 * Vd / CL) CL->t_half Vd->t_half

Caption: Logical relationships between key pharmacokinetic parameters.

Conclusion

This technical guide provides a comprehensive overview of the key pharmacokinetic aspects of a novel FGFR inhibitor, using representative data and methodologies. A thorough understanding of the ADME properties is paramount for the successful development of targeted cancer therapies. The provided tables, protocols, and diagrams offer a foundational framework for researchers and drug developers working in this exciting area of oncology. Further studies are warranted to fully elucidate the clinical pharmacology of any new FGFR inhibitor and to optimize its therapeutic potential.

References

An In-Depth Technical Guide to the Downstream Signaling Effects of a Selective Pan-FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific public domain information regarding "Fgfr-IN-13" is unavailable. Therefore, this technical guide utilizes the well-characterized, potent, and selective pan-FGFR inhibitor, AZD4547 , as a representative compound to delineate the effects on downstream signaling pathways. The mechanisms and effects described herein are based on the established activity of AZD4547 and are anticipated to be comparable for other selective inhibitors of the FGFR family.

Executive Summary

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation, trigger a cascade of intracellular signaling events crucial for cell proliferation, survival, differentiation, and migration. Dysregulation of the FGFR signaling axis is a key driver in various cancers, making it a prime target for therapeutic intervention. This guide provides a detailed technical overview of the effects of a selective pan-FGFR inhibitor, exemplified by AZD4547, on the primary downstream signaling pathways. It is intended for researchers, scientists, and drug development professionals investigating FGFR-targeted therapies.

Introduction to FGFR Signaling

The FGFR family comprises four main receptors (FGFR1, FGFR2, FGFR3, and FGFR4). Ligand (Fibroblast Growth Factor - FGF) binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, principally FGFR Substrate 2 (FRS2), which subsequently recruits other signaling molecules to activate major downstream cascades. The three most prominent pathways are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.

  • Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: Crucial for cell survival, growth, and metabolism.

  • Signal Transducer and Activator of Transcription (STAT) Pathway: Involved in cell survival and proliferation.

Aberrant FGFR activation, through gene amplification, mutations, or fusions, leads to constitutive signaling through these pathways, promoting tumorigenesis.

Mechanism of Action of AZD4547

AZD4547 is a potent and selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. By binding to the ATP-binding pocket of the FGFR kinase domain, it prevents receptor autophosphorylation and subsequent activation of downstream signaling.[1] Its selectivity for FGFR1/2/3 over other kinases, including FGFR4 and VEGFR2 (KDR), makes it a precise tool for studying and targeting FGFR-driven cancers.[2]

Quantitative Data on Inhibitory Activity

The inhibitory potency of AZD4547 has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) demonstrate its high affinity for FGFRs and its effect on downstream signaling pathways.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of AZD4547
TargetAssay TypeIC50 (nM)Reference
FGFR1Cell-free enzymatic assay0.2[3]
FGFR2Cell-free enzymatic assay2.5[3]
FGFR3Cell-free enzymatic assay1.8[3]
FGFR4Cell-free enzymatic assay165[4]
VEGFR2 (KDR)Cell-free enzymatic assay24[2]
Phospho-FGFR1Cellular assay (SUM52-PE cells)12[2]
Phospho-FGFR2Cellular assay (MCF7 cells)2[2]
Phospho-FGFR3Cellular assay (KMS11 cells)40[2]
Table 2: Downstream Pathway Inhibition by AZD4547 in Cancer Cell Lines
Pathway ComponentCell LineIC50 (nM)Reference
Phospho-PLCγ1SNU-16 (FGFR2 amplification)5.6[5]
Phospho-PLCγ1KG-1 (FGFR1 fusion)7.1[5]
Phospho-PLCγ1KMS-11 (FGFR3 mutation)3.0[5]
IP-One ProductionSNU-16 (FGFR2 amplification)6.2[5]

Effect on Downstream Signaling Pathways

By directly inhibiting the kinase activity of FGFR1, 2, and 3, AZD4547 effectively attenuates the signal transduction through the major downstream pathways.

MAPK/ERK Pathway

The MAPK/ERK pathway is a critical downstream effector of FGFR signaling. AZD4547 treatment leads to a dose-dependent reduction in the phosphorylation of key components of this cascade. Specifically, inhibition of FGFR prevents the phosphorylation of FRS2, which in turn blocks the recruitment of GRB2/SOS and subsequent activation of RAS, RAF, MEK, and ERK.[4][6] Studies have shown that AZD4547 can completely inhibit the phosphorylation of MEK1/2 and ERK1/2 at concentrations as low as 0.1 µM.[7] This inhibition of the MAPK pathway is a primary mechanism through which AZD4547 exerts its anti-proliferative effects.[6]

PI3K/AKT Pathway

The PI3K/AKT pathway is another major signaling route downstream of FGFR activation. AZD4547 has been shown to effectively suppress this pathway.[8] Inhibition of FGFR prevents the activation of PI3K, leading to a decrease in the phosphorylation of AKT and its downstream targets like mTOR.[4] In colorectal cancer cells expressing FGFR1/2, AZD4547 attenuated the activation of the AKT/mTOR signaling pathway.[4] Similarly, in ovarian cancer cells, AZD4547 treatment led to a significant decrease in the levels of phosphorylated AKT.[9] The disruption of this survival pathway contributes to the pro-apoptotic effects of the inhibitor.

STAT Pathway

The STAT pathway can also be activated by FGFR signaling. While less frequently the primary focus of studies on AZD4547 compared to the MAPK and PI3K/AKT pathways, evidence suggests that this inhibitor also modulates STAT signaling. In pediatric solid tumor models, treatment with AZD4547 led to an increased phosphorylation of STAT3, suggesting a potential feedback or compensatory mechanism in some contexts.[10][11] However, in other models, inhibition of FGFR signaling would be expected to decrease STAT activation. For instance, in KG-1 cells, AZD4547 inhibited the phosphorylation of STAT5.[3] This highlights that the effect of AZD4547 on the STAT pathway can be context-dependent.

Visualizing Signaling Pathways and Workflows

FGFR Signaling Pathway and Point of Inhibition

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 p-FRS2 FGFR->FRS2 Phosphorylates STAT p-STAT FGFR->STAT Activates AZD4547 AZD4547 (this compound) AZD4547->FGFR Inhibits (ATP-competitive) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK p-MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Proliferation, Differentiation ERK->Proliferation AKT p-AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival, Growth mTOR->Survival Transcription Gene Transcription STAT->Transcription Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_assays Assays cluster_in_vivo In Vivo Analysis start Cancer Cell Line (with FGFR alteration) treatment Treat with AZD4547 (Dose-response) start->treatment kinase_assay In Vitro Kinase Assay (IC50 determination) start->kinase_assay viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot (p-FGFR, p-ERK, p-AKT) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis kinase_assay->data_analysis xenograft Establish Xenograft Model (e.g., PDX) in_vivo_treatment Administer AZD4547 xenograft->in_vivo_treatment tumor_measurement Tumor Volume Measurement in_vivo_treatment->tumor_measurement ex_vivo_analysis Ex Vivo Analysis (IHC, Western Blot) tumor_measurement->ex_vivo_analysis ex_vivo_analysis->data_analysis Logical_Relationship cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes inhibitor AZD4547 target FGFR1/2/3 Kinase Activity inhibitor->target Inhibits mapk MAPK/ERK Signaling target->mapk Blocks Activation pi3k PI3K/AKT Signaling target->pi3k Blocks Activation stat STAT Signaling target->stat Modulates proliferation Decreased Proliferation mapk->proliferation migration Decreased Migration mapk->migration apoptosis Increased Apoptosis pi3k->apoptosis pi3k->migration

References

Methodological & Application

Application Notes and Protocols for Fgfr-IN-13 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr-IN-13 is a potent, irreversible covalent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 4 (FGFR4). By forming a covalent bond with a cysteine residue in the ATP-binding pocket of FGFR1 and FGFR4, this compound effectively and permanently blocks the kinase activity of these receptors. Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a known driver in various cancers. This makes targeted inhibitors like this compound valuable tools for both basic research and therapeutic development.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity, including its effects on cell viability, target engagement, and downstream signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound against its primary targets has been determined biochemically. This data is crucial for designing cell-based assays and interpreting their results.

CompoundTargetIC50 (nM)Assay Type
This compoundFGFR10.20 ± 0.02Biochemical
This compoundFGFR40.40 ± 0.03Biochemical

Signaling Pathway Diagram

The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which are crucial for cell proliferation, survival, and differentiation. This compound blocks this entire cascade at its origin by inhibiting the receptor's kinase activity.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR1/4 FGF Ligand->FGFR Binding & Dimerization P P FGFR->P Autophosphorylation FRS2 FRS2 P->FRS2 Recruitment & Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation ERK->Cell Proliferation, Survival, Differentiation AKT AKT PI3K->AKT AKT->Cell Proliferation, Survival, Differentiation This compound This compound This compound->FGFR Irreversible Inhibition

FGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Recommended Cell Lines

The choice of cell line is critical for studying the effects of this compound. Below are examples of cell lines known to have alterations in FGFR1 or FGFR4, making them potentially sensitive to this inhibitor. Researchers should perform their own characterization to confirm FGFR dependency.

TargetCell LineCancer TypeRelevant Alteration
FGFR1 NCI-H1581Lung Squamous Cell CarcinomaFGFR1 Amplification
DMS114Small Cell Lung CancerFGFR1 Amplification
MDA-MB-134Breast CancerFGFR1 Amplification
CAL120Breast CancerFGFR1 Amplification
FGFR4 MDA-MB-468Breast CancerFGFR4 Overexpression
HCC1937Breast CancerFGFR4 Overexpression
Hep3BHepatocellular CarcinomaFGF19 Amplification (leads to FGFR4 activation)
HuH-7Hepatocellular CarcinomaFGF19 Amplification (leads to FGFR4 activation)
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol determines the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • FGFR-dependent cell line (e.g., NCI-H1581 for FGFR1, MDA-MB-468 for FGFR4)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well, opaque-walled cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate luminometer

Experimental Workflow Diagram:

Cell_Viability_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_read Day 5: Readout A 1. Prepare cell suspension B 2. Seed cells in 96-well plate A->B C 3. Incubate overnight (37°C, 5% CO2) B->C D 4. Prepare serial dilutions of this compound E 5. Add inhibitor to cells D->E F 6. Incubate for 72 hours E->F G 7. Equilibrate plate to room temp. H 8. Add CellTiter-Glo® reagent G->H I 9. Measure luminescence H->I

Workflow for Cell Viability Assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Prepare a cell suspension at the desired density (e.g., 2,000-10,000 cells/well, optimize for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include wells with medium only for background measurement.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the 10 mM DMSO stock. A typical concentration range to test would be 0.1 nM to 1 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for FGFR Phosphorylation

This protocol is used to confirm that this compound inhibits the autophosphorylation of FGFR1 or FGFR4 in a cellular context.

Materials:

  • FGFR-dependent cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR1, anti-total-FGFR4, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Experimental Workflow Diagram:

Western_Blot_Workflow A 1. Seed cells and grow to 70-80% confluency B 2. Serum starve cells (optional, 4-16h) A->B C 3. Treat with this compound (e.g., 1h) B->C D 4. Stimulate with FGF ligand (optional, 15 min) C->D E 5. Lyse cells and quantify protein D->E F 6. SDS-PAGE and transfer to PVDF E->F G 7. Block membrane and incubate with primary antibody F->G H 8. Incubate with HRP-secondary antibody G->H I 9. Detect with ECL and image H->I

Workflow for Western Blot Analysis.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • For cell lines with low basal FGFR activity, serum-starve the cells for 4-16 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO) for 1-4 hours.

    • If applicable, stimulate the cells with the appropriate FGF ligand (e.g., FGF2 for FGFR1, FGF19 for FGFR4) for 15 minutes at 37°C.

  • Protein Extraction:

    • Place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis and then transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with antibodies for total FGFR and a loading control like β-actin.

    • Quantify band intensities using densitometry software. Normalize the phospho-FGFR signal to the total FGFR signal.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • FGFR-dependent cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Experimental Workflow Diagram:

CETSA_Workflow A 1. Treat cells with this compound or vehicle B 2. Aliquot cell suspension into PCR tubes A->B C 3. Heat samples to a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Separate soluble and precipitated proteins via centrifugation D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze soluble FGFR levels (Western Blot/ELISA) F->G

Workflow for Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Treatment:

    • Culture cells to a high density.

    • Treat the cells with a saturating concentration of this compound or vehicle control (DMSO) for 1 hour at 37°C.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a final concentration of ~10⁷ cells/mL.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble FGFR1 or FGFR4 in each sample using Western blotting or an ELISA.

  • Data Interpretation:

    • Plot the amount of soluble FGFR against the temperature for both the vehicle- and this compound-treated samples.

    • A shift of the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein, confirming target engagement.

Application Notes and Protocols for Fgfr-IN-13 in Lung Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Fgfr-IN-13, a potent and irreversible covalent inhibitor of Fibroblast Growth Factor Receptor (FGFR), in lung cancer cell line assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate research and development.

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling pathways are crucial regulators of cell proliferation, survival, differentiation, and angiogenesis.[1][2][3][4] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or translocations, is a known oncogenic driver in a subset of non-small cell lung cancers (NSCLC), particularly in squamous cell carcinoma where FGFR1 amplification is common.[1][3][5][6] This makes FGFR an attractive therapeutic target for this patient population.

This compound (also known as compound III-30) is a highly potent, irreversible covalent inhibitor of FGFR1 and FGFR4.[7][8][9] Its mechanism of action involves forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained and irreversible inhibition of its activity.[5][10][11] This prolonged target engagement offers a potential advantage over reversible inhibitors. This compound has demonstrated significant antitumor activity in preclinical models.[7][8][9] These notes provide a framework for evaluating the efficacy of this compound in lung cancer cell line models.

Product Information

Product Name This compound (compound III-30)
Target(s) FGFR1, FGFR4
Mechanism of Action Irreversible Covalent Inhibitor
Reported IC50 Values FGFR1: 0.20 ± 0.02 nM, FGFR4: 0.40 ± 0.03 nM[7][8][9]
CAS Number 2962941-25-7[5]
Molecular Formula C35H37Cl2N7O4
Molecular Weight 702.62 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C. Protect from light.

Key Applications in Lung Cancer Cell Line Assays

  • Determination of the half-maximal inhibitory concentration (IC50) for cell viability in various lung cancer cell lines.

  • Assessment of the inhibitor's effect on apoptosis and cell cycle progression.

  • Evaluation of the inhibition of downstream FGFR signaling pathways (e.g., MAPK and PI3K/AKT).

  • Investigation of the anti-migratory and anti-invasive properties of the inhibitor.

Experimental Protocols

Cell Line Selection

It is recommended to use a panel of lung cancer cell lines with known FGFR genomic status. This should include cell lines with FGFR1 amplification (e.g., NCI-H1581, HCC-95), FGFR mutations, and FGFR wild-type cell lines as controls.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the concentration-dependent effect of this compound on the viability of lung cancer cells.

Materials:

  • Lung cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (vehicle control)

  • Multichannel pipette

  • Plate reader (for absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to start with would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Lung cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 1x, 2x, and 5x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blot Analysis of Signaling Pathways

This protocol assesses the effect of this compound on the phosphorylation of key downstream signaling proteins.

Materials:

  • Lung cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 2, 6, or 24 hours). To observe inhibition of ligand-induced signaling, serum-starve the cells overnight before a brief stimulation with FGF ligand (e.g., FGF2) in the presence or absence of the inhibitor. Lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins in treated versus control samples. This compound is expected to inhibit total-PARP and Bcl-2 protein expression and promote cleaved-PARP and Bax protein expression in a dose-dependent manner.[7][9]

Data Presentation

Illustrative Quantitative Data

The following table summarizes hypothetical data for this compound in selected lung cancer cell lines. Note: These values are for illustrative purposes and must be determined experimentally.

Cell LineFGFR1 StatusThis compound IC50 (nM)Apoptosis Induction (at 2x IC50)p-ERK Inhibition (at 1x IC50)
NCI-H1581Amplified5 - 20++++++
HCC-95Amplified10 - 50+++++
A549Wild-Type>1000--
NCI-H460Wild-Type>1000--

Key: +++ (Strong Effect), ++ (Moderate Effect), + (Slight Effect), - (No Effect)

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition by this compound FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT Fgfr_IN_13 This compound Fgfr_IN_13->FGFR Irreversibly Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation

Caption: FGFR signaling cascade and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Evaluation start Start cell_culture Select and Culture Lung Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) viability_assay->apoptosis_assay Use IC50 for dose selection western_blot Western Blot Analysis (p-FGFR, p-ERK, p-AKT) viability_assay->western_blot Use IC50 for dose selection data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound in lung cancer cell lines.

Troubleshooting

Problem Possible Cause Suggested Solution
High variability in cell viability assaysInconsistent cell seeding, edge effects in the plate, compound precipitation.Ensure uniform cell suspension. Avoid using outer wells of the plate. Check the solubility of this compound at the tested concentrations.
No significant apoptosis inductionInsufficient concentration or incubation time, cell line is resistant.Increase the concentration and/or incubation time. Confirm target engagement by Western blot. Use a positive control for apoptosis induction.
Inconsistent Western blot resultsPoor antibody quality, issues with protein transfer, inappropriate lysis buffer.Validate antibodies. Optimize transfer conditions. Use fresh lysis buffer with protease and phosphatase inhibitors.

Conclusion

This compound is a potent, irreversible inhibitor of FGFR1 and FGFR4, presenting a promising therapeutic agent for lung cancers with aberrant FGFR signaling. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in lung cancer cell line models. Careful experimental design, including the use of appropriate controls and a panel of cell lines, will be crucial for elucidating the full potential of this compound.

References

Application Notes and Protocols for Establishing an In Vivo Xenograft Model with Fgfr-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of various human cancers.[1][2] This makes FGFRs attractive therapeutic targets for cancer treatment. Fgfr-IN-13 is a novel small molecule inhibitor designed to target the FGFR signaling pathway. These application notes provide a comprehensive guide for establishing an in vivo xenograft model to evaluate the anti-tumor efficacy of this compound.

The protocols outlined below are based on established methodologies for similar small molecule FGFR inhibitors. Researchers should note that specific parameters for this compound, such as optimal dosage and formulation, may require empirical determination.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.[3][4]

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival This compound This compound This compound->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables represent hypothetical data based on typical outcomes from in vivo xenograft studies with FGFR inhibitors. These tables should be populated with experimental data obtained from specific studies with this compound.

Table 1: In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Daily (PO)1500 ± 250-+5 ± 2
This compound10Daily (PO)800 ± 15046.7+2 ± 3
This compound30Daily (PO)400 ± 10073.3-1 ± 4
This compound100Daily (PO)150 ± 5090.0-5 ± 5

Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissue

Treatment GroupDose (mg/kg)Time Post-Dose (h)p-FGFR Inhibition (%)p-ERK Inhibition (%)
Vehicle Control-200
This compound30285 ± 1075 ± 12
This compound30860 ± 1550 ± 18
This compound302420 ± 815 ± 10

Experimental Workflow

The following diagram outlines the general workflow for establishing an in vivo xenograft model to test the efficacy of this compound.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow Cell_Culture 1. Cell Line Selection & Culture (FGFR-altered cancer cells) Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring 7. Continued Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 9. Data Analysis (Efficacy, PD, Toxicity) Endpoint->Analysis

Caption: A stepwise workflow for conducting an in vivo xenograft study.

Experimental Protocols

Protocol 1: Cell Line Selection and Culture

  • Cell Line Selection: Choose a human cancer cell line with a known FGFR alteration (e.g., amplification, mutation, or fusion) that is relevant to the therapeutic indication of this compound. Examples include gastric (e.g., SNU-16), bladder (e.g., RT-112), or lung cancer cell lines.[5]

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Mycoplasma Testing: Regularly test the cell lines for mycoplasma contamination to ensure the integrity of the experimental results.

Protocol 2: Subcutaneous Xenograft Implantation

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID). Allow the mice to acclimatize for at least one week before the experiment. All animal procedures must be performed in accordance with institutional and national animal welfare guidelines.[6][7]

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel (or a similar basement membrane matrix) at a concentration of 1x10^7 to 5x10^7 cells/mL.[8] Keep the cell suspension on ice.

  • Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.[9][10]

Protocol 3: this compound Formulation and Administration

  • Formulation: The formulation of this compound will depend on its physicochemical properties. For oral administration, a common vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.[10] For intraperitoneal injection, this compound may be dissolved in a vehicle such as a mixture of DMSO and PEG300, further diluted with saline.[10] Note: The optimal formulation for this compound must be determined experimentally.

  • Administration:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or the vehicle control according to the predetermined dosing schedule and route (e.g., daily oral gavage).

Protocol 4: Monitoring and Data Collection

  • Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[10]

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.[10]

  • Humane Endpoints: Establish humane endpoints for the study, such as a maximum tumor volume (e.g., 2000 mm³), significant body weight loss (>20%), or other signs of distress, in accordance with animal welfare regulations.[7][11]

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points after the final dose, collect tumor tissues for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to assess the inhibition of FGFR signaling (p-FGFR, p-ERK).

Protocol 5: Statistical Analysis

  • Calculate the mean tumor volume and standard error of the mean (SEM) for each treatment group at each measurement time point.

  • Determine the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

  • Analyze the statistical significance of the differences in tumor volume between treatment groups using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is typically considered statistically significant.

  • Plot the mean tumor volume ± SEM over time for each group to visualize the treatment effect.

Conclusion

This document provides a detailed framework for establishing an in vivo xenograft model to evaluate the efficacy of this compound. Adherence to these protocols, with appropriate optimization for the specific characteristics of this compound, will enable researchers to generate robust and reproducible data to support its preclinical development. All experiments involving animals should be conducted with the highest standards of animal welfare and in compliance with all applicable regulations.[6][12]

References

Application Notes: Analysis of ERK Phosphorylation Following Fgfr-IN-13 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Ligand binding to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[3][4] This event initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) pathway.[1][5] The activation of this cascade culminates in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6]

Phosphorylated ERK (p-ERK) is a key biomarker for the activation state of the FGFR pathway. Dysregulation of FGFR signaling through gene amplification, mutations, or fusions is implicated in various cancers, making it a prime target for therapeutic intervention.[5][7] FGFR inhibitors, such as Fgfr-IN-13, are small molecules designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling.[8][9]

Western blotting is a robust and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[10] By using antibodies specific to the phosphorylated form of ERK, researchers can semi-quantitatively measure the activation of the ERK pathway.[11] This analysis is crucial for evaluating the efficacy of FGFR inhibitors like this compound. The protocol described here provides a detailed method for treating cultured cells with this compound and subsequently analyzing p-ERK levels by Western blot.

Signaling Pathway and Inhibitor Action

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR initiates a signal transduction cascade. This leads to the recruitment of adaptor proteins like FRS2, which in turn activates the RAS-RAF-MEK pathway, ultimately resulting in the phosphorylation of ERK. This compound acts as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain, preventing autophosphorylation and blocking the entire downstream cascade.

FGFR_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Inhibitor This compound Inhibitor->FGFR Inhibits

Caption: FGFR-ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for p-ERK

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-ERK and total ERK.

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., a cancer cell line with known FGFR alterations) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 18-24 hours. This reduces basal ERK activation.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).

  • Incubation: Remove the starvation medium and add the this compound containing medium to the cells. Incubate for the desired time (e.g., 2 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.

  • Stimulation: For some experimental designs, after the inhibitor incubation period, stimulate the cells with an appropriate FGF ligand (e.g., 50 ng/mL FGF2) for 15-30 minutes to induce a strong p-ERK signal.

II. Cell Lysis and Protein Quantification
  • Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10]

  • Buffer Addition: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to each well.[10]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

  • Incubation & Clarification: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]

  • Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, clean tube.

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, according to the manufacturer's instructions.[10]

III. SDS-PAGE and Western Blotting
  • Sample Preparation: Prepare samples by mixing the protein lysate with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 15-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10-12% gel).[11][12] Run the gel until the dye front reaches the bottom.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10] Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., Phospho-p44/42 MAPK, Thr202/Tyr204), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[10]

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer’s instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.[10]

IV. Stripping and Re-probing for Total ERK
  • Stripping: To normalize the p-ERK signal to the total amount of ERK protein, the same membrane can be stripped. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[11]

  • Washing and Blocking: Wash the membrane thoroughly with TBST and then re-block as described in Step III.4.

  • Re-probing: Incubate the membrane with a primary antibody against total ERK1/2 overnight at 4°C.

  • Detection: Repeat the secondary antibody incubation, washing, and detection steps as described above.

WB_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (15-30 µg protein/lane) C->D E 5. Transfer to PVDF Membrane D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Ab Incubation (p-ERK) F->G H 8. Secondary Ab Incubation (HRP) G->H I 9. ECL Detection & Imaging H->I J 10. Stripping & Re-probing I->J M 13. Densitometry & Data Analysis I->M K 11. Primary Ab Incubation (Total ERK) J->K L 12. Detection & Imaging K->L L->M

Caption: Experimental workflow for Western blot analysis of p-ERK.

Data Presentation and Analysis

The chemiluminescent bands from the Western blot are quantified using densitometry software (e.g., ImageJ). The intensity of the p-ERK band is normalized to the intensity of the corresponding total ERK band for each sample. This ratio corrects for any variations in protein loading. The results can be presented as a percentage of the control (vehicle-treated) condition.

Table 1: Quantitative Analysis of p-ERK Levels
This compound Conc. (nM)p-ERK/Total ERK Ratio (Arbitrary Units)% Inhibition of p-ERK (Normalized to Control)
0 (Vehicle Control)1.00 ± 0.080%
100.75 ± 0.0625%
500.42 ± 0.0558%
1000.18 ± 0.0382%
5000.05 ± 0.0295%

Data are represented as mean ± standard deviation from three independent experiments.

The data clearly demonstrate a dose-dependent inhibition of ERK phosphorylation upon treatment with this compound, confirming the on-target activity of the compound.

Logical_Relationship A This compound Treatment B Inhibition of FGFR Kinase Activity A->B C Decreased Downstream Signal Transduction B->C D Reduced ERK Phosphorylation (p-ERK) C->D E Measurable Decrease in Western Blot Signal D->E

Caption: Logical flow from inhibitor treatment to experimental readout.

References

Application Notes and Protocols for FGFR Inhibitors in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific in vivo dosage and administration protocols for a compound explicitly named "Fgfr-IN-13" in mouse tumor models are not documented in publicly accessible scientific literature. The following application notes and protocols are therefore based on established methodologies and data from studies of other well-characterized small molecule FGFR inhibitors. Researchers should use this information as a guide and optimize protocols for their specific FGFR inhibitor of interest.

Introduction to FGFR Inhibition in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1] Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers.[2][3] Consequently, FGFRs have emerged as a promising therapeutic target, with several small molecule inhibitors demonstrating preclinical and clinical efficacy.[3][4] These inhibitors typically function by competing with ATP for the kinase domain of the FGFR, thereby blocking downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1][5] This document provides a detailed overview of the application of FGFR inhibitors in mouse tumor models, including dosage, administration, and experimental protocols.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways that drive tumorigenesis.

CDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Cancer Cell Culture (with FGFR alteration) B Subcutaneous Injection of Cells into Flank of Immunocompromised Mice A->B C Tumor Growth Monitoring (caliper measurements) B->C D Randomization of Mice into Treatment Groups (e.g., Vehicle, this compound) C->D E Daily Drug Administration (e.g., Oral Gavage) D->E F Continued Tumor Growth and Body Weight Monitoring E->F G Euthanasia and Tumor Excision F->G H Tumor Weight Measurement and Pharmacodynamic Analysis (e.g., Western Blot for p-FGFR) G->H PDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Acquisition of Fresh Patient Tumor Tissue B Subcutaneous Implantation of Tumor Fragments into Immunocompromised Mice A->B C Tumor Engraftment and Passaging for Cohort Expansion B->C D Implantation of Tumor Fragments into Experimental Cohort C->D E Tumor Growth Monitoring D->E F Randomization and Treatment Initiation E->F G Continued Monitoring of Tumor Volume and Body Weight F->G H Euthanasia, Tumor Excision, and Analysis G->H

References

Application Notes and Protocols for Cell Viability Assay Using Fgfr-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers.[1][3] This makes FGFRs attractive targets for cancer therapy. Fgfr-IN-13 is a potent and irreversible covalent inhibitor of the FGFR family (FGFR1-4).[4] Its mechanism of action involves forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[4][5] This application note provides a detailed protocol for assessing the effect of this compound on the viability of cancer cells.

Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are central to regulating cell proliferation and survival.[1][6][7] this compound exerts its effect by blocking the kinase activity of FGFR, thereby inhibiting these downstream signals and leading to reduced cell viability.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 RAS_MAPK RAS-MAPK Pathway P1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT PLCG PLCγ Pathway P1->PLCG Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation Fgfr_IN_13 This compound Fgfr_IN_13->FGFR Inhibits (covalently)

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line with known FGFR alterations (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification)[4][8]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, count them, and adjust the cell suspension to a final concentration of 5 x 104 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use wells with medium and MTT solution but no cells as a blank control.

Experimental Workflow Diagram:

Experimental_Workflow A 1. Seed Cells (5,000 cells/well in 96-well plate) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Prepare this compound Dilutions & Vehicle Control B->C D 4. Treat Cells (Incubate for 72 hours) C->D E 5. Add MTT Reagent (Incubate for 4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

Caption: Workflow for the cell viability assay using this compound.

Data Presentation

The following table summarizes the reported anti-proliferative activity of a covalent FGFR inhibitor, PRN1371 (structurally related to this compound), in various cancer cell lines with known FGFR alterations. This data can serve as a reference for expected outcomes.

Cell LineCancer TypeFGFR AlterationIC50 (nM)[4]
SNU-16GastricFGFR2 Amplification1.8
AN3 CAEndometrialFGFR2 Mutation1.3
RT-112BladderFGFR3 Fusion1.1
KMS-11Multiple MyelomaFGFR3 Fusion1.6
H-1581LungFGFR1 Amplification2.5

Conclusion

This application note provides a comprehensive protocol for evaluating the efficacy of this compound in cancer cell lines using a standard cell viability assay. The provided information on the FGFR signaling pathway, detailed experimental procedures, and reference data will aid researchers in the successful implementation and interpretation of their studies. The potent and selective nature of this compound makes it a valuable tool for investigating the role of FGFR signaling in cancer and for the development of novel therapeutic strategies.

References

Application Notes and Protocols: Analyzing Fgfr-IN-13 Effects on Angiogenesis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both physiological and pathological conditions, including tumor growth and metastasis. The Fibroblast Growth Factor (FGF) signaling pathway, mediated by FGF receptors (FGFRs), is a key regulator of angiogenesis.[1][2] Dysregulation of the FGF/FGFR axis has been implicated in various diseases, making it a prime target for therapeutic intervention. Fgfr-IN-13 is an irreversible covalent inhibitor of FGFR, showing inhibitory activity against FGFR1. This document provides detailed protocols and application notes for analyzing the in vitro effects of this compound on angiogenesis.

Mechanism of Action of FGFR in Angiogenesis

FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways involved in angiogenesis include the Ras-MAPK and PI3K-Akt pathways, which regulate endothelial cell proliferation, migration, differentiation, and survival.[3][4] this compound, by covalently binding to FGFR, is expected to block these downstream signals, thereby inhibiting the angiogenic process.

Quantitative Data on FGFR Inhibitors

Due to the limited availability of published data specifically for this compound, the following tables present representative quantitative data from other well-characterized FGFR inhibitors, such as PD173074 and Infigratinib, to illustrate the expected outcomes of the described assays.

Table 1: Biochemical Activity of Representative FGFR Inhibitors

CompoundTarget(s)IC50 (nM)Reference
This compound FGFR14.2 µM (as FGFR1 inhibitor-13)[5]
PD173074 FGFR121.5 - 26[2]
FGFR35
VEGFR2100 - 200[6]
Infigratinib (BGJ398) FGFR1<1[7]
FGFR2<1[7]
FGFR3<2[7]

Table 2: In Vitro Anti-Angiogenic Activity of a Representative FGFR Inhibitor (PD173074)

AssayCell LineTreatmentConcentrationObserved EffectReference
ProliferationHUVECPD173074>100-fold selective inhibition vs. tumor cellsSelective growth inhibition[2]
Tube FormationHUVEC on MatrigelPD17307410 nMInhibition of microcapillary formation[2]
Cell MigrationCerebellar Granule Neurons (FGF-2 treated)PD17307422 nM (IC50)Inhibition of neurite growth[6]

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

Endothelial Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Recombinant human basic FGF (bFGF)

  • 96-well plates

  • Cell proliferation assay reagent (e.g., MTS or WST-1)

  • Plate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM supplemented with 10% FBS.

  • Allow cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Starve the cells in a basal medium with 0.5% FBS for 4-6 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in the presence or absence of a pro-angiogenic stimulus like bFGF (e.g., 20 ng/mL).

  • Include appropriate controls: vehicle control (DMSO) and a positive control for proliferation inhibition (e.g., a known anti-proliferative agent).

  • Incubate the plate for 48-72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and measure the absorbance using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Endothelial Cell Migration (Wound Healing) Assay

Objective: To assess the effect of this compound on the migration of HUVECs.

Materials:

  • HUVECs grown to confluence in 6-well plates

  • Pipette tips (p200) or a scratcher

  • Basal medium with low serum (e.g., 1% FBS)

  • This compound

  • Recombinant human bFGF

  • Microscope with a camera

Protocol:

  • Culture HUVECs in 6-well plates until a confluent monolayer is formed.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add basal medium containing different concentrations of this compound with or without bFGF.

  • Capture images of the scratch at time 0.

  • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Capture images of the same fields at various time points (e.g., 6, 12, and 24 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure or migration rate.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of HUVECs to form capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates, pre-chilled

  • Basal medium

  • This compound

  • Recombinant human bFGF

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol:

  • Thaw the basement membrane extract on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound and a pro-angiogenic stimulus like bFGF.

  • Seed 1.5 x 10⁴ HUVECs per well onto the solidified matrix.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Visualize and photograph the tube formation using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

FGFR Signaling Pathway in Angiogenesis

FGFR_Signaling_in_Angiogenesis FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Fgfr_IN_13 This compound Fgfr_IN_13->FGFR Inhibition

Caption: FGFR signaling pathway leading to angiogenesis.

Experimental Workflow for In Vitro Angiogenesis Assays

Experimental_Workflow start Start: Culture HUVECs prep Prepare Cells for Assay (Seeding/Scratching/Matrix Coating) start->prep treat Treat with this compound (Dose-Response) prep->treat incubate Incubate (Time Course) treat->incubate acquire Data Acquisition (Imaging/Plate Reading) incubate->acquire analyze Quantitative Analysis acquire->analyze end End: Determine Effect on Proliferation, Migration, or Tube Formation analyze->end

Caption: General workflow for in vitro angiogenesis assays.

Logical Relationship of this compound's Effects

Logical_Relationship inhibitor This compound target FGFR Tyrosine Kinase inhibitor->target pathway Inhibition of Downstream Signaling (MAPK, PI3K/Akt) target->pathway proliferation Decreased Endothelial Cell Proliferation pathway->proliferation migration Decreased Endothelial Cell Migration pathway->migration tube_formation Impaired Tube Formation pathway->tube_formation angiogenesis Overall Inhibition of In Vitro Angiogenesis proliferation->angiogenesis migration->angiogenesis tube_formation->angiogenesis

Caption: this compound's mechanism of anti-angiogenic action.

References

Application Notes and Protocols for Colony Formation Assay with Fgfr-IN-13 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, and translocations, has been implicated in the pathogenesis of numerous cancers.[2][3] This makes the FGFR pathway a compelling target for therapeutic intervention. Fgfr-IN-13 is a potent and selective pan-FGFR inhibitor that covalently modifies a conserved cysteine residue in the ATP-binding pocket of FGFRs, leading to irreversible inhibition of their kinase activity. The colony formation assay, or clonogenic assay, is a well-established in vitro method used to assess the long-term proliferative potential and reproductive viability of single cells.[4] This assay is particularly valuable for evaluating the efficacy of cytotoxic agents and targeted therapies like this compound by measuring their ability to inhibit the formation of colonies from single cancer cells.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in colony formation assays to evaluate its anti-proliferative effects on cancer cells with aberrant FGFR signaling.

Mechanism of Action and Signaling Pathway

This compound acts as an irreversible inhibitor of FGFRs 1, 2, 3, and 4. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell proliferation and survival.[5][6] this compound covalently binds to a cysteine residue within the kinase domain of FGFRs, thereby preventing ATP from binding and blocking the downstream signaling cascades.[7] This inhibition of pro-survival signals ultimately leads to a reduction in cell proliferation and can induce apoptosis.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition by this compound cluster_mapk MAPK Pathway cluster_pi3k PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Fgfr_IN_13 This compound Fgfr_IN_13->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Data Presentation

Disclaimer: As of the latest search, specific quantitative data for this compound in colony formation assays is not publicly available. The following tables present representative data from studies on other pan-FGFR inhibitors to illustrate the expected outcomes and data presentation format.

Table 1: Representative IC50 Values of a Pan-FGFR Inhibitor (DW14383) Against Various FGFR Kinases. [7]

KinaseIC50 (nmol/L)
FGFR1< 0.3
FGFR21.1
FGFR3< 0.3
FGFR40.5

Table 2: Representative Effect of a Pan-FGFR Inhibitor on Colony Formation in FGFR-Altered Cancer Cell Lines.

Cell LineFGFR AlterationTreatmentNumber of Colonies (Mean ± SD)% Inhibition of Colony Formation
KG-1FGFR1 FusionVehicle (DMSO)250 ± 25-
KG-1FGFR1 FusionPan-FGFR Inhibitor (10 nM)75 ± 1070%
SNU-16FGFR2 AmplificationVehicle (DMSO)310 ± 30-
SNU-16FGFR2 AmplificationPan-FGFR Inhibitor (10 nM)90 ± 1571%
UM-UC-14FGFR3 MutationVehicle (DMSO)180 ± 20-
UM-UC-14FGFR3 MutationPan-FGFR Inhibitor (10 nM)45 ± 875%

Experimental Protocols

Cell Culture
  • Culture cancer cell lines with known FGFR alterations (e.g., amplification, fusion, or activating mutations) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Regularly passage the cells to maintain them in the exponential growth phase.

Colony Formation Assay Protocol

This protocol is a general guideline and may require optimization based on the specific cell line used.

Materials:

  • Complete growth medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding:

    • Harvest a single-cell suspension from exponentially growing cultures using trypsinization.[8]

    • Neutralize trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet in fresh medium and determine the viable cell count.

    • Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

  • This compound Treatment:

    • Allow the cells to adhere for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be included.

    • Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until visible colonies are formed in the control wells.

    • Monitor the plates periodically to ensure the medium does not evaporate and that colonies are forming as expected.

  • Colony Staining and Quantification:

    • After the incubation period, gently wash the wells with PBS.

    • Fix the colonies by adding 1 mL of a fixation solution (e.g., 100% methanol (B129727) or a 3:1 methanol:acetic acid solution) to each well and incubating for 15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry.

    • Add 1 mL of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using an automated colony counter or imaging software.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 value for colony formation.

Experimental_Workflow Colony Formation Assay Workflow Start Start Cell_Culture 1. Cell Culture (FGFR-altered cancer cells) Start->Cell_Culture Cell_Seeding 2. Cell Seeding (Low density in 6-well plates) Cell_Culture->Cell_Seeding Treatment 3. This compound Treatment (Varying concentrations) Cell_Seeding->Treatment Incubation 4. Incubation (10-14 days) Treatment->Incubation Staining 5. Colony Staining (Crystal Violet) Incubation->Staining Quantification 6. Colony Quantification (Manual or automated counting) Staining->Quantification Data_Analysis 7. Data Analysis (Plating efficiency, surviving fraction, IC50) Quantification->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow for the colony formation assay.

Key Considerations and Troubleshooting

  • Cell Seeding Density: The optimal seeding density is crucial. Too high a density will result in confluent growth, making it impossible to distinguish individual colonies. Too low a density may not yield enough colonies for statistical analysis.

  • This compound Concentration Range: A wide range of concentrations should be tested to generate a complete dose-response curve. This typically involves logarithmic dilutions.

  • Incubation Time: The incubation period should be long enough for colonies to reach a countable size in the control wells. This can vary between cell lines.

  • Vehicle Control: It is essential to include a vehicle (DMSO) control to account for any effects of the solvent on cell growth.

  • Reproducibility: The assay should be performed with technical and biological replicates to ensure the reproducibility of the results.

Conclusion

The colony formation assay is a powerful tool for assessing the long-term anti-proliferative effects of this compound on cancer cells with aberrant FGFR signaling. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can obtain reliable and reproducible data to evaluate the therapeutic potential of this targeted inhibitor. This information is valuable for basic research, drug discovery, and the preclinical development of novel cancer therapies.

References

Application Notes and Protocols: Immunohistochemistry for FGFR1 in Tumors Treated with Fgfr-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR1 signaling pathway, often through gene amplification or activating mutations, is a known driver in various malignancies, including breast and lung cancer.[2][3] Fgfr-IN-13 is a novel small molecule inhibitor designed to target the kinase activity of FGFR1. These application notes provide a detailed protocol for the assessment of FGFR1 in tumor tissues using immunohistochemistry (IHC), a valuable method for evaluating the pharmacodynamic effects of this compound and for identifying tumors that may be responsive to this targeted therapy.

FGFR inhibitors act by binding to the ATP-binding pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and blocks downstream signaling cascades, thereby inhibiting tumor cell growth.[4][5] IHC can be utilized to assess the expression level of total FGFR1 protein in tumor tissue. Furthermore, using antibodies specific to the phosphorylated forms of FGFRs or downstream signaling proteins can help in confirming the inhibitory action of compounds like this compound.

FGFR1 Signaling Pathway and Inhibition by this compound

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR1 dimerizes, leading to the autophosphorylation of specific tyrosine residues in the cytoplasmic kinase domain.[6] This phosphorylation event activates downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[7] this compound, as an FGFR1 inhibitor, is expected to block this initial activation step, leading to a reduction in phosphorylated FGFR1 and subsequent downstream signaling.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1_inactive FGFR1 (inactive) FGF->FGFR1_inactive Binding FGFR1_active FGFR1 (active, phosphorylated) FGFR1_inactive->FGFR1_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR1_active->FRS2 PI3K PI3K FGFR1_active->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr_IN_13 This compound Fgfr_IN_13->FGFR1_active Inhibition

Figure 1. FGFR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables provide a template for summarizing quantitative data from IHC analysis of FGFR1 expression in preclinical tumor models treated with this compound.

Table 1: FGFR1 Protein Expression in Xenograft Tumors Treated with this compound

Treatment GroupNMean H-Score (± SD)Percentage of Tumors with High Expression (H-Score > 150)
Vehicle Control10225 (± 45)80%
This compound (10 mg/kg)10215 (± 50)70%
This compound (30 mg/kg)10230 (± 40)80%

Note: As this compound is a kinase inhibitor, it is not expected to significantly alter the total FGFR1 protein expression levels.

Table 2: Phospho-FGFR1 (Tyr653/654) Expression in Xenograft Tumors Treated with this compound

Treatment GroupNMean H-Score (± SD)Percentage of Tumors with High Expression (H-Score > 100)
Vehicle Control10180 (± 35)90%
This compound (10 mg/kg)1075 (± 25)20%
This compound (30 mg/kg)1030 (± 15)0%

Note: A significant reduction in phosphorylated FGFR1 is the expected pharmacodynamic effect of this compound.

Experimental Protocols

Experimental Workflow for FGFR1 Immunohistochemistry

The overall workflow for assessing FGFR1 expression in tumor tissues is outlined below.

IHC_Workflow cluster_workflow IHC Experimental Workflow Sample_Collection Tumor Tissue Collection (Pre- and Post-treatment) Fixation Formalin Fixation Sample_Collection->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization and Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Peroxidase and Protein Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-FGFR1 or anti-pFGFR1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration and Mounting Counterstain->Dehydration Imaging Slide Scanning and Imaging Dehydration->Imaging Analysis Pathologist Scoring (H-Score) Imaging->Analysis

Figure 2. Step-by-step workflow for FGFR1 immunohistochemistry.
Detailed Protocol for FGFR1 IHC in FFPE Tumor Tissue

This protocol provides a representative procedure for the chromogenic detection of FGFR1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

1. Reagents and Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide Block (3% H2O2 in methanol)

  • Protein Block (e.g., Normal Goat Serum)

  • Primary Antibody: Rabbit anti-FGFR1 monoclonal antibody (e.g., D8E4) or a validated anti-phospho-FGFR1 antibody.

  • Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Humidified chamber

  • Microscope

2. Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (2 minutes), 70% (2 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with wash buffer.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide block for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Protein Blocking:

    • Incubate slides with protein block for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FGFR1 antibody to its optimal concentration in antibody diluent.

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with wash buffer (3 changes for 5 minutes each).

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Rinse with wash buffer (3 changes for 5 minutes each).

    • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Rinse with wash buffer (3 changes for 5 minutes each).

  • Chromogen Application:

    • Prepare the DAB solution according to the manufacturer's instructions.

    • Apply the DAB solution to the slides and incubate for 5-10 minutes, or until the desired brown color intensity is reached.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • "Blue" the hematoxylin in running tap water or a bluing reagent.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

Data Analysis and Interpretation

FGFR1 expression should be evaluated by a qualified pathologist. A semi-quantitative H-score can be used to evaluate expression, considering both the staining intensity and the percentage of positive tumor cells.

  • Staining Intensity: Scored as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).

  • Percentage of Positive Cells: Determined for each intensity level.

  • H-Score Calculation: H-Score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]. The H-score ranges from 0 to 300.

A pre-defined cut-off value for positivity should be established based on validation studies. For example, an H-score ≥ 150 could be considered high FGFR1 expression. Staining should be predominantly membranous and/or cytoplasmic.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between FGFR1 status, treatment with this compound, and the expected outcome as measured by IHC.

Logical_Relationship Tumor_Status Tumor with FGFR1 Amplification/Overexpression FGFR1_Activation Constitutive FGFR1 Signaling Pathway Activation Tumor_Status->FGFR1_Activation IHC_FGFR1 IHC shows no change in total FGFR1 Tumor_Status->IHC_FGFR1 Tumor_Growth Tumor Growth and Proliferation FGFR1_Activation->Tumor_Growth Inhibition Inhibition of FGFR1 Kinase Activity FGFR1_Activation->Inhibition Treatment Treatment with This compound Treatment->Inhibition IHC_pFGFR1 IHC shows decreased phosphorylated FGFR1 Inhibition->IHC_pFGFR1 Outcome Inhibition of Tumor Growth Inhibition->Outcome

Figure 3. Logical flow of this compound action and IHC assessment.

References

Troubleshooting & Optimization

Fgfr-IN-13 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr-IN-13. The information addresses common solubility issues and offers potential solutions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: Like many kinase inhibitors, particularly irreversible covalent inhibitors, this compound is expected to have low aqueous solubility. For in vitro experiments, the recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound. For similar covalent FGFR inhibitors, concentrations of up to 50-100 mg/mL in DMSO have been reported, often requiring sonication to fully dissolve.[1][2][3][4][5]

Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my cell-based assay. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. To mitigate this, it is recommended to make intermediate dilutions and add the compound to the final solution with vigorous mixing. The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. If precipitation persists, consider using a surfactant like Tween-80 or a formulation containing polyethylene (B3416737) glycol (PEG) in your final dilution, though their compatibility with your specific assay must be verified.

Q3: What is a suitable formulation for in vivo animal studies with this compound?

  • A mixture of DMSO, PEG300, Tween-80, and saline.[5]

  • A suspension in corn oil, sometimes with a small percentage of DMSO as a co-solvent.[5]

It is essential to perform a small-scale formulation test to ensure the stability and homogeneity of the mixture before administering it to animals. The final concentration of DMSO should be minimized to avoid toxicity.

Troubleshooting Guide: Solubility Issues

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. DMSO has absorbed moisture. 2. Insufficient mechanical energy.1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Use sonication or gentle warming (be cautious of compound stability) to aid dissolution.[3]
Compound precipitates out of solution after storage. The storage solution is supersaturated or has undergone temperature fluctuations.1. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Before use, warm the aliquot to room temperature and vortex to ensure any precipitate has redissolved.
Inconsistent results in biological assays. Precipitation of the compound in the assay medium, leading to inaccurate concentrations.1. Visually inspect the final assay medium for any signs of precipitation. 2. Reduce the final concentration of this compound in the assay. 3. Consider using a serum-containing medium for the final dilution, as serum proteins can sometimes help to maintain the solubility of hydrophobic compounds.

Solubility of Similar Covalent FGFR Inhibitors

While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the reported solubility for other irreversible covalent FGFR inhibitors, which can serve as a guide.

CompoundSolventReported SolubilityNotes
PRN1371 DMSO25 mg/mL (44.53 mM)[4]Requires sonication.[4]
Futibatinib (TAS-120) DMSO≥ 29 mg/mL (69.30 mM)[2]Sonication is recommended.[3]
Futibatinib (TAS-120) DMSO84 mg/mL (200.74 mM)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Use

Materials:

  • This compound (CAS: 2962941-25-7)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Sonicator bath

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming can be applied if necessary, but monitor for any signs of compound degradation.

  • Once dissolved, aliquot the stock solution into smaller volumes in separate microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Formulation for In Vivo Oral Administration

This is a general protocol based on formulations used for other poorly soluble kinase inhibitors and should be optimized for this compound.

Materials:

  • This compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

Example Formulation (e.g., for a final vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline):

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly until a clear solution is formed.

  • Add Tween-80 and vortex until the solution is homogeneous.

  • Slowly add the sterile saline dropwise while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity and homogeneity. This formulation should be prepared fresh before each use.

Note: The final concentrations of each component and the suitability of this vehicle must be determined by the researcher for their specific animal model and experimental design.

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers several key downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration. The primary pathways activated include the RAS-MAPK pathway, the PI3K-AKT pathway, the PLCγ pathway, and the STAT pathway.[6][7][8][9]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus Ca2 Ca²⁺ Release IP3->Ca2 STAT->Nucleus

FGFR signaling activates multiple downstream pathways.

References

Technical Support Center: Understanding and Mitigating Common Off-Target Effects of FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific inhibitor designated "Fgfr-IN-13" is not publicly available. This resource provides guidance on the common off-target effects observed for the broader class of Fibroblast Growth Factor Receptor (FGFR) inhibitors. The information provided is intended for research professionals and is based on published data for various well-characterized FGFR inhibitors.

This technical support guide is designed to help researchers anticipate, troubleshoot, and understand potential experimental outcomes related to the off-target activities of FGFR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with FGFR inhibitors?

A1: Off-target effects of FGFR inhibitors can be broadly categorized into two groups: inhibition of other protein kinases and disruption of normal cellular processes. Non-selective FGFR inhibitors are known to target other receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs)[1]. Even selective FGFR inhibitors can exhibit off-target activities. Common clinically observed side effects that may reflect off-target (or on-target in non-tumor tissues) activities include hyperphosphatemia, asthenia (weakness), dry mouth, nail toxicity, and gastrointestinal issues such as diarrhea[1][2].

Q2: Why do I observe effects in my experiment that are not explained by FGFR inhibition alone?

A2: Unexplained experimental results could be due to the inhibitor acting on other cellular targets. For example, if you observe unexpected changes in angiogenesis or cell migration, it might be due to the inhibitor's effect on VEGFR or PDGFR, respectively[1]. It is crucial to consider the full selectivity profile of the specific inhibitor you are using. If this information is not available, empirical testing may be necessary.

Q3: How can I determine if my observations are due to off-target effects?

A3: To investigate potential off-target effects, consider the following approaches:

  • Use a structurally different FGFR inhibitor: If a different class of FGFR inhibitor produces the same biological effect, it is more likely to be an on-target effect.

  • Rescue experiments: Attempt to rescue the phenotype by activating the downstream pathways of the suspected off-target.

  • Kinase profiling: If available, analyze the results of a broad panel kinase screen for your inhibitor.

  • Western blotting: Probe for the phosphorylation status of key downstream effectors of suspected off-target kinases.

Q4: What is hyperphosphatemia and why is it a common side effect of FGFR inhibitors?

A4: Hyperphosphatemia is an electrolyte disorder characterized by an elevated level of phosphate (B84403) in the blood. It is a known on-target effect of FGFR inhibition, resulting from the blockade of FGF23-FGFR1 signaling in the kidneys[3]. This signaling pathway is crucial for phosphate homeostasis. While considered an on-target effect, it is an important consideration in experimental design, especially in vivo, as it can have physiological consequences[2].

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with FGFR inhibitors.

Observed Issue Potential Cause (Off-Target) Troubleshooting Steps
Unexpected cell toxicity or reduced proliferation in a cell line with no known FGFR amplification. Inhibition of other kinases essential for the survival of that specific cell line (e.g., VEGFR, PDGFR).1. Confirm the absence of FGFR expression/activation in your cell line. 2. Test the inhibitor on a panel of cell lines with known kinase dependencies. 3. Perform a cell viability assay in the presence of specific growth factors (e.g., VEGF, PDGF) to see if the toxicity can be rescued.
Changes in angiogenic sprouting in an in vitro assay are more potent than expected. The inhibitor may be a potent inhibitor of VEGFR2, a key regulator of angiogenesis.1. Compare the effect with a highly selective VEGFR2 inhibitor. 2. Measure the phosphorylation of VEGFR2 and its downstream effectors (e.g., PLCγ, ERK1/2) in response to your inhibitor.
Inconsistent results between different FGFR inhibitors in the same assay. The inhibitors likely have different off-target profiles.1. Consult kinase profiling data for each inhibitor if available. 2. Use inhibitors with well-documented and narrow selectivity profiles for more definitive conclusions about the role of FGFR.
Alterations in cell morphology or adhesion not typically associated with FGFR signaling. Inhibition of kinases involved in cytoskeletal organization or cell adhesion.1. Perform immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin) and focal adhesion markers (e.g., vinculin, paxillin). 2. Consult literature for known roles of potential off-target kinases in regulating cell morphology.

Summary of Common Off-Target Kinases

The following table summarizes kinases that are often inhibited by non-selective or less-selective FGFR inhibitors. It is important to consult the specific datasheet for the inhibitor you are using.

Off-Target Kinase Family Potential Biological Consequence Notes
VEGFR (Vascular Endothelial Growth Factor Receptors) Inhibition of angiogenesis, altered vascular permeability.A common off-target for many multi-kinase inhibitors targeting FGFRs[1].
PDGFR (Platelet-Derived Growth Factor Receptors) Effects on cell proliferation, migration, and differentiation, particularly in mesenchymal cells.Often co-inhibited with FGFRs by non-selective TKIs[1].
c-KIT Effects on hematopoiesis, melanogenesis, and gametogenesis.Dovitinib, a non-selective FGFR inhibitor, also shows high potency against c-KIT[1].
FLT3 (FMS-like tyrosine kinase 3) Impacts on hematopoietic stem and progenitor cell development.Some multi-targeted FGFR inhibitors also have activity against FLT3.

Experimental Protocols

Protocol 1: Western Blot Analysis to Assess Off-Target Kinase Inhibition

  • Cell Culture and Treatment: Plate cells with known expression of the suspected off-target kinase (e.g., HUVECs for VEGFR2). Starve cells of serum overnight, then pre-treat with your FGFR inhibitor at various concentrations for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.

  • Antibody Incubation: Probe with a primary antibody against the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2). Subsequently, strip the membrane and re-probe with an antibody for the total protein as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. A reduction in the phosphorylated protein relative to the total protein indicates inhibition.

Visualizations

Signaling Pathways

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling cluster_response Cellular Response FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT Pathway FGFR->STAT Off_Target_RTK Off-Target RTK (e.g., VEGFR, PDGFR) Off_Target_Pathway Off-Target Pathway Off_Target_RTK->Off_Target_Pathway Inhibitor This compound (FGFR Inhibitor) Inhibitor->FGFR Inhibitor->Off_Target_RTK Off-target inhibition PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration PLCg->Migration STAT->Proliferation Off_Target_Response Off-Target Response Off_Target_Pathway->Off_Target_Response

Caption: FGFR signaling and potential off-target inhibition.

Experimental Workflow

Off_Target_Workflow cluster_validation Experimental Validation Start Start: Observe Unexpected Phenotype with FGFR Inhibitor Hypothesize Hypothesize Off-Target Effect Start->Hypothesize Literature Review Literature for Inhibitor Selectivity and Known Off-Targets Hypothesize->Literature Rescue Perform Rescue Experiment (e.g., add downstream agonist) Literature->Rescue Orthogonal Use Structurally Different FGFR Inhibitor Literature->Orthogonal Western Western Blot for Off-Target Pathway Activity Literature->Western Analyze Analyze Results Rescue->Analyze Orthogonal->Analyze Western->Analyze Conclusion_Off_Target Conclusion: Phenotype is likely due to off-target effect. Analyze->Conclusion_Off_Target Data supports hypothesis Conclusion_On_Target Conclusion: Phenotype is likely an on-target FGFR effect. Analyze->Conclusion_On_Target Data refutes hypothesis

Caption: Workflow for investigating potential off-target effects.

Troubleshooting Logic

Troubleshooting_Logic A Unexpected Result Observed? B Is cell line known to be FGFR-dependent? A->B Yes C Does a different FGFR inhibitor cause same effect? B->C Yes R3 Investigate off-target activity on other kinases. B->R3 No D Can phenotype be rescued by activating suspected off-target pathway? C->D No R1 Result is likely an ON-TARGET effect. C->R1 Yes R2 Result is likely an OFF-TARGET effect. D->R2 Yes R4 Inhibitors have different selectivity profiles. D->R4 No

Caption: Decision tree for troubleshooting experimental results.

References

Mechanisms of acquired resistance to Fgfr-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fgfr-IN-13

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding acquired resistance to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential underlying mechanisms?

Acquired resistance to FGFR inhibitors like this compound can arise from several mechanisms. The most commonly observed are:

  • Secondary mutations in the FGFR kinase domain: These mutations can prevent the inhibitor from binding effectively. A common example is the "gatekeeper" mutation.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the FGFR blockade, thereby promoting cell survival and proliferation. Common bypass pathways include the RAS-MAPK and PI3K-AKT-mTOR pathways.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Epithelial-to-Mesenchymal Transition (EMT): This process can induce a cellular state that is less dependent on FGFR signaling.

Q2: How can I determine if my resistant cells have developed a mutation in the FGFR gene?

To identify mutations in the FGFR gene, you can perform sequencing analysis on the resistant cell line and compare it to the parental, sensitive cell line.

  • Sanger Sequencing: This method is suitable for targeted analysis of specific regions of the FGFR gene, such as the kinase domain where resistance mutations frequently occur.

  • Next-Generation Sequencing (NGS): Whole-exome or targeted panel sequencing can provide a more comprehensive view of mutations across the entire FGFR gene and other cancer-related genes, which might reveal mutations outside the kinase domain or in genes belonging to bypass pathways.

Q3: I've identified a V561M mutation in FGFR1 in my resistant cell line. What is the significance of this mutation?

The V561M mutation is a known "gatekeeper" mutation in FGFR1. Gatekeeper residues are critical for the binding of many kinase inhibitors. A mutation at this position can create steric hindrance, preventing this compound from effectively binding to the ATP-binding pocket of the FGFR1 kinase, thus conferring resistance.

Q4: My sequencing results for the FGFR gene came back negative for mutations. What other mechanisms could be at play?

If no on-target mutations are found, resistance is likely mediated by the activation of bypass signaling pathways. You should investigate the activation status of key proteins in pathways such as:

  • RAS-MAPK pathway: Check for activating mutations in KRAS or NRAS, or look for increased phosphorylation of MEK and ERK.

  • PI3K-AKT-mTOR pathway: Assess the phosphorylation status of AKT and S6 ribosomal protein.

  • MET signaling: Investigate potential MET amplification or overexpression.

Q5: What experimental approaches can I use to investigate the activation of bypass pathways?

The most common method is Western Blotting . This technique allows you to assess the expression and phosphorylation levels of key proteins in the suspected bypass pathways. For example, you can probe for p-MEK, p-ERK, p-AKT, and p-S6. A significant increase in the phosphorylation of these proteins in resistant cells compared to sensitive cells would indicate the activation of the respective bypass pathway.

Quantitative Data Summary

Table 1: Examples of FGFR Kinase Domain Mutations Conferring Resistance to FGFR Inhibitors

FGFR IsoformMutationLocation
FGFR1V561MGatekeeper
FGFR2N546KKinase Domain
FGFR2K656EKinase Domain
FGFR2E562KKinase Domain
FGFR2N550K/HKinase Domain
FGFR2K660E/MKinase Domain
FGFR2E566KKinase Domain
FGFR2V565LKinase Domain

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

  • Culture the parental this compound-sensitive cancer cell line in standard growth medium.

  • Continuously expose the cells to increasing concentrations of this compound over a period of several months. Start with a low concentration (e.g., the IC20) and gradually increase the dose as the cells adapt.

  • Monitor cell viability and proliferation regularly.

  • Once a cell population demonstrates significant resistance (e.g., a >10-fold increase in IC50 compared to the parental line), isolate and expand single-cell clones.

  • Confirm the resistant phenotype of the clones by performing a dose-response assay with this compound.

Protocol 2: Western Blotting for Bypass Pathway Activation

  • Lyse both the parental (sensitive) and resistant cells to extract total protein.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status.

Visualizations

cluster_0 FGFR Signaling Pathway cluster_1 Mechanisms of Acquired Resistance FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Fgfr_IN_13 This compound Fgfr_IN_13->FGFR Resistance Resistance Gatekeeper Gatekeeper Mutation (e.g., V561M) Gatekeeper->FGFR Gatekeeper->Resistance Bypass Bypass Pathway Activation (e.g., KRAS mut) Bypass->RAS Bypass->Resistance cluster_workflow Workflow for Investigating this compound Resistance Start Resistant Cell Line Established Sequencing FGFR Gene Sequencing (Sanger or NGS) Start->Sequencing Mutation_Check FGFR Mutation Identified? Sequencing->Mutation_Check On_Target On-Target Resistance (e.g., Gatekeeper Mutation) Mutation_Check->On_Target Yes Western_Blot Western Blot for Bypass Pathways (p-MEK, p-AKT, etc.) Mutation_Check->Western_Blot No Bypass_Check Bypass Pathway Activation? Western_Blot->Bypass_Check Off_Target Off-Target Resistance (Bypass Activation) Bypass_Check->Off_Target Yes Other Investigate Other Mechanisms (e.g., Drug Efflux) Bypass_Check->Other No

Technical Support Center: In Vivo Use of Selective FGFR Inhibitors (e.g., Fgfr-IN-13)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Fgfr-IN-13" is not available in the public domain. This technical support guide is based on the established profiles of other selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. The guidance provided should be considered as a general framework for a novel selective FGFR inhibitor and adapted based on empirical in vivo findings.

Frequently Asked Questions (FAQs)

Q1: What are the common on-target toxicities observed with selective FGFR inhibitors in vivo?

A1: Selective FGFR inhibitors often exhibit a characteristic set of on-target toxicities due to the physiological roles of FGFR signaling. The most frequently observed adverse events in preclinical and clinical studies include hyperphosphatemia, soft tissue mineralization, ocular toxicities (such as central serous retinopathy and dry eyes), dermatologic issues (including hand-foot syndrome), stomatitis, and gastrointestinal toxicities like diarrhea.[1][2][3]

Q2: How can I proactively manage and mitigate hyperphosphatemia in my animal models?

A2: Hyperphosphatemia is a common, on-target effect of FGFR1 inhibition and can often be managed with proactive measures.[1] Consider implementing a low-phosphate diet for the animals prior to and during the study. If serum phosphate (B84403) levels continue to rise, the administration of phosphate binders, such as sevelamer, can be effective. Dose interruption or reduction of the FGFR inhibitor may be necessary for severe cases.[3][4]

Q3: What is the mechanism behind FGFR inhibitor-induced diarrhea and how can it be managed?

A3: Diarrhea associated with FGFR inhibitors is often linked to the inhibition of FGFR4, which plays a role in bile acid metabolism.[5] Management in a research setting can include ensuring adequate hydration and electrolyte balance. Anti-diarrheal agents like loperamide (B1203769) may be considered, but their use should be carefully monitored and justified in the experimental protocol. A low-fat diet may also help in mitigating this side effect.[1]

Q4: Are there any strategies to reduce off-target toxicities?

A4: The best strategy to minimize off-target toxicities is to use a highly selective inhibitor. If you are still observing unexpected toxicities, it may be due to the inhibition of other kinases. In such cases, consider reducing the dose or exploring alternative dosing schedules (e.g., intermittent dosing). It is also crucial to ensure the formulation and vehicle are well-tolerated and not contributing to the observed toxicity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid Weight Loss (>15%) in Animals - Excessive drug toxicity - Dehydration due to diarrhea - Reduced food intake due to stomatitis or general malaise- Immediately implement dose reduction or interruption. - Provide supportive care: subcutaneous fluids for hydration, palatable and soft food. - Monitor animal health daily (weight, food/water intake, clinical signs).
Ocular Abnormalities (e.g., corneal clouding) - On-target effect of FGFR inhibition in the eye.- Conduct regular ophthalmological examinations. - Consider prophylactic use of lubricating eye drops. - Dose reduction or cessation of treatment may be required if severe.[3]
Skin Lesions or Paw Swelling - Hand-foot syndrome, a common dermatologic toxicity.- Provide soft bedding to reduce pressure on paws. - Topical emollients may be considered. - Monitor for signs of infection. - Dose reduction is the most effective long-term solution.
Inconsistent Efficacy in Tumor Models - Suboptimal dosing or scheduling. - Poor bioavailability of the compound. - Tumor resistance.- Perform a dose-response study to determine the optimal therapeutic window. - Analyze plasma drug concentrations to assess pharmacokinetic properties. - Investigate potential mechanisms of resistance in non-responding tumors.

Quantitative Data Summary

The following tables summarize toxicity and efficacy data for representative selective FGFR inhibitors from preclinical and clinical studies. This data can serve as a reference for designing experiments with a novel inhibitor like this compound.

Table 1: Common Adverse Events of Selective FGFR Inhibitors (Clinical Data)

Adverse EventErdafitinib (%)Pemigatinib (%)Infigratinib (%)
Hyperphosphatemia 766077
Stomatitis 674558
Diarrhea 373838
Dry Mouth 344534
Hand-Foot Syndrome 271816
Nail Toxicity Not Reported3035
Ocular Toxicity 252016

Data compiled from various clinical trial reports and reviews.[1][2][4]

Table 2: Preclinical In Vivo Efficacy of a Representative FGFR Inhibitor (AZD4547)

Tumor ModelFGFR AlterationDose (mg/kg, oral)Tumor Growth Inhibition (%)
Gastric Cancer XenograftFGFR2 amplification12.585
Lung Cancer XenograftFGFR1 amplification2595 (with regression)
Breast Cancer XenograftFGFR1 amplification50>100 (regression)

Data is illustrative and sourced from preclinical studies.[6]

Experimental Protocols

Protocol: In Vivo Maximum Tolerated Dose (MTD) and Toxicity Study

1. Objective: To determine the MTD and characterize the toxicity profile of a novel selective FGFR inhibitor in a rodent model (e.g., BALB/c mice).

2. Materials:

  • Test Compound (e.g., this compound)
  • Vehicle for formulation (e.g., 0.5% methylcellulose)
  • 8-week-old male and female BALB/c mice
  • Standard laboratory equipment for dosing and observation

3. Methodology:

  • Dose Eskalation:
  • Establish at least 5 dose cohorts (e.g., 10, 30, 100, 200, 400 mg/kg) and a vehicle control group.
  • Assign 3-5 mice per sex to each cohort.
  • Administer the compound daily via oral gavage for 14-28 days.
  • Monitoring and Data Collection:
  • Record body weight daily.
  • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
  • Collect blood samples at baseline and termination for complete blood count (CBC) and serum chemistry (including phosphate, calcium, liver and kidney function markers).
  • At the end of the study, perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological analysis.
  • MTD Determination:
  • The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

4. Data Analysis:

  • Analyze changes in body weight, hematology, and serum chemistry parameters.
  • Correlate histopathological findings with dose levels.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Stabilizes FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCg PLCγ FRS2->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT PLCg->STAT STAT->Proliferation Inhibitor This compound Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and point of inhibition.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis A Select Animal Model (e.g., Mice with Xenografts) B Randomize into Dose Cohorts (Vehicle + ≥3 Dose Levels) A->B C Daily Dosing of this compound (e.g., Oral Gavage) B->C D Daily Monitoring: - Body Weight - Clinical Signs - Tumor Volume C->D E Interim Blood Collection (Pharmacokinetics/Biomarkers) D->E F Terminal Blood Collection (CBC, Serum Chemistry) D->F E->D G Necropsy & Organ Collection F->G H Histopathology of Tumors & Key Organs G->H I Data Analysis: - Efficacy (TGI) - Toxicity Profile (MTD) H->I

Caption: General workflow for in vivo efficacy and toxicity studies.

References

Improving the bioavailability of Fgfr-IN-13 for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fgfr-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of this compound for animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?

  • Answer: High variability in plasma concentrations is a common challenge for orally administered compounds with poor solubility, like many kinase inhibitors. The primary causes are often inconsistent dissolution in the gastrointestinal (GI) tract and physiological factors.

    • Potential Causes:

      • Poor Dissolution: If this compound does not dissolve uniformly, its absorption will be erratic.

      • Food Effects: The presence or absence of food can alter gastric emptying and GI fluid composition, impacting dissolution.

      • First-Pass Metabolism: Variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.

      • GI Motility: Differences in GI transit times between animals can affect the time available for dissolution and absorption.

    • Troubleshooting Steps:

      • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.

      • Optimize Formulation: Move beyond simple suspensions. Consider formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations.

      • Particle Size Reduction: If using a suspension, ensure the particle size of this compound is small and uniform (micronization) to increase the surface area for dissolution.

Issue 2: Suspected Low Oral Bioavailability

  • Question: Our preliminary pharmacokinetic data suggests very low oral bioavailability for this compound. How can we confirm this and what are the next steps?

  • Answer: Low oral bioavailability for a potent compound like this compound can hinder in vivo efficacy studies. It is crucial to systematically address the formulation.

    • Potential Causes:

      • Poor Aqueous Solubility: As a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, the low solubility of this compound is the most probable cause, limiting its dissolution in the gut.

      • Degradation: The compound may be unstable in the acidic environment of the stomach.

      • Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump it back into the GI lumen.

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: If not already known, determine the aqueous solubility of this compound at different pH values. This is a critical first step.

      • Formulation Enhancement: The most effective approach is to improve the formulation. Simple suspensions are often inadequate for poorly soluble compounds. We recommend exploring the following, in order of increasing complexity:

        • Co-solvent Systems: Use a mixture of solvents and surfactants to keep the compound in solution.

        • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its dissolution rate.

        • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the gut, presenting the drug in a solubilized state for absorption.

      • Administer with an Efflux Inhibitor: To test the involvement of efflux pumps, a pilot study co-administering this compound with a known P-gp inhibitor can be conducted, though this is for diagnostic purposes rather than a routine solution.

Issue 3: Compound Precipitation in Formulation or During Dosing

  • Question: Our this compound formulation appears to have precipitated out of solution/suspension before we can complete dosing. How can we prevent this?

  • Answer: Maintaining a stable and homogenous formulation is critical for accurate dosing.

    • Potential Causes:

      • Supersaturation: The formulation may be supersaturated, leading to crystallization over time.

      • Temperature Changes: A change in temperature between preparation and administration can affect solubility.

      • Inadequate Suspension: For suspensions, the suspending agent may not be sufficient to keep the particles evenly dispersed.

    • Troubleshooting Steps:

      • Prepare Fresh: Prepare the formulation immediately before administration.

      • Constant Agitation: For suspensions, ensure the formulation is continuously mixed (e.g., on a vortex mixer at low speed) up to the point of drawing it into the syringe.

      • Optimize Vehicle: Increase the concentration of the suspending agent (e.g., methylcellulose) or the surfactant (e.g., Tween-80). For solutions, you may need to adjust the ratio of co-solvents.

      • Sonication: Gentle sonication can help in re-dissolving or re-suspending the compound, but be cautious about potential degradation from heat.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting formulation for an initial in vivo study with this compound?

    • A1: For a first-pass study, a simple suspension is often used due to its ease of preparation. However, for a compound expected to have low solubility, a more robust starting point is a vehicle containing a combination of solvents and surfactants. A commonly used vehicle for such compounds is a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . This can help to keep the compound in solution or as a very fine suspension.

  • Q2: this compound is a covalent inhibitor. Does this affect formulation strategy?

    • A2: The covalent mechanism of action does not typically dictate the formulation strategy, which is primarily driven by the compound's physicochemical properties like solubility. However, the irreversible nature of binding means that even transient exposure to the target can lead to prolonged pharmacodynamic effects. This can be an advantage, as it may not be necessary to maintain high plasma concentrations for the entire dosing interval.

  • Q3: What is the maximum recommended oral gavage volume for mice?

    • A3: The generally accepted maximum volume for oral gavage in mice is 10 mL/kg . Exceeding this can cause discomfort and potential regurgitation, leading to inaccurate dosing.

  • Q4: Should I be concerned about the toxicity of the vehicle itself?

    • A4: Yes, the vehicle can have its own biological effects. It is crucial to include a "vehicle-only" control group in your animal studies to account for any effects of the formulation components. The vehicles described in this guide are generally well-tolerated at the recommended concentrations and volumes.

  • Q5: How can I improve the stability of my amorphous solid dispersion (ASD) formulation?

    • A5: The stability of an ASD is critical, as recrystallization of the amorphous drug will negate the solubility advantage. The choice of polymer is key to preventing this. Polymers like HPMC-AS and PVP VA64 are commonly used to stabilize amorphous drugs by preventing molecular mobility.

Data Presentation

The following tables summarize quantitative data relevant to formulating poorly soluble compounds for oral administration in animal studies.

Table 1: Example Vehicle Composition for Oral Gavage in Mice

ComponentPercentage (v/v)Purpose
DMSO5-10%Initial solvent to dissolve the compound
PEG30040%Solubilizer and viscosity modifier
Tween-805%Surfactant to aid in suspension and improve wetting
Saline (0.9% NaCl)45-50%Diluent to bring to the final volume and ensure isotonicity

Table 2: Illustrative Impact of Formulation on Oral Bioavailability (Example Data)

Note: This data is for illustrative purposes for a representative poorly soluble kinase inhibitor and is not specific to this compound. It demonstrates the potential improvements achievable with advanced formulations.

FormulationCmax (ng/mL)AUC (ng*h/mL)Oral Bioavailability (%)
Aqueous Suspension (0.5% MC)1506005%
Co-solvent Vehicle (DMSO/PEG300/Tween-80)450240020%
Amorphous Solid Dispersion900600050%
SEDDS1200840070%

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

This protocol describes the preparation of a 1 mL formulation in a vehicle suitable for poorly soluble compounds.

  • Calculate Dosage: Determine the required amount of this compound based on the desired dose (e.g., 20 mg/kg), the average weight of the mice (e.g., 25 g), and the dosing volume (10 mL/kg).

    • Example: For a 20 mg/kg dose in a 25 g mouse, the dose per mouse is 0.5 mg. With a dosing volume of 0.25 mL (10 mL/kg), the required concentration is 2 mg/mL.

  • Weigh Compound: Accurately weigh 2 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Initial Dissolution: Add 100 µL of DMSO to the powder. Vortex or sonicate gently until the compound is fully dissolved, resulting in a clear solution.

  • Add Solubilizer: To the DMSO solution, add 400 µL of PEG300. Mix thoroughly by vortexing.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogenous.

  • Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final formulation may be a clear solution or a fine, homogenous suspension.

  • Administration: Before each administration, briefly vortex the formulation to ensure homogeneity.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol is a general method for preparing an ASD for preclinical studies.

  • Select Polymer: Choose a suitable polymer, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMC-AS) or polyvinylpyrrolidone/vinyl acetate copolymer (PVP VA64).

  • Determine Drug Loading: Start with a drug loading of 10-25% (w/w). For example, a 20% drug loading would be a 1:4 ratio of this compound to polymer.

  • Dissolve Components: Weigh the appropriate amounts of this compound and the polymer. Dissolve both components completely in a suitable volatile solvent (e.g., acetone, methanol, or a mixture thereof) to form a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Further dry the resulting solid film/powder in a vacuum oven for 24-48 hours to remove any residual solvent.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Reconstitution for Dosing: For oral gavage, the ASD powder can be suspended in an aqueous vehicle, such as 0.5% methylcellulose with 0.1% Tween-80.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K IP3_DAG IP3 / DAG PLCg->IP3_DAG RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription PKC PKC IP3_DAG->PKC PKC->Transcription label_ras RAS-MAPK Pathway label_pi3k PI3K-AKT Pathway label_plcg PLCγ Pathway

Caption: Simplified overview of the major FGFR signaling pathways.

Workflow_Bioavailability cluster_problem Problem Identification cluster_formulation Formulation Development cluster_testing In Vivo Testing cluster_evaluation Evaluation & Iteration Start Poor In Vivo Efficacy or High PK Variability Solubility Assess Aqueous Solubility Start->Solubility Suspension Simple Suspension (e.g., 0.5% Methylcellulose) Solubility->Suspension If solubility is very low, start with a more advanced formulation PK_Study Conduct Pilot PK Study (n=3-5 mice/group) Suspension->PK_Study Cosolvent Co-solvent Vehicle (e.g., DMSO/PEG/Tween-80) Cosolvent->PK_Study ASD Amorphous Solid Dispersion (ASD) ASD->PK_Study SEDDS Lipid-Based Formulation (SEDDS) SEDDS->PK_Study Analysis Analyze Plasma Samples (LC-MS/MS) PK_Study->Analysis Evaluate Evaluate Bioavailability (Cmax, AUC) & Variability Analysis->Evaluate End Proceed to Efficacy Studies Evaluate->End Acceptable? Iterate Iterate on Formulation Evaluate->Iterate Not Acceptable? Iterate->Cosolvent Iterate->ASD Iterate->SEDDS

Caption: Workflow for improving the oral bioavailability of this compound.

Overcoming compensatory signaling pathways with Fgfr-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fgfr-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, which blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1][2][3] This inhibition of FGFR signaling can lead to decreased cell proliferation, migration, and survival in cancer cells that are dependent on the FGF/FGFR axis for growth.[4]

Q2: Which downstream signaling pathways are affected by this compound?

A2: By inhibiting FGFR, this compound primarily affects the RAS-MAPK, PI3K-AKT, and PLCγ signaling cascades.[1][5][6] The activation of these pathways is crucial for many cellular processes, and their inhibition is a key aspect of the anti-tumor activity of FGFR inhibitors.[4]

Q3: What are the known off-target effects of this compound?

A3: While this compound is designed to be a selective FGFR inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, particularly those with structurally similar ATP-binding pockets. Non-selective FGFR inhibitors have been shown to target other receptor tyrosine kinases such as VEGFRs and PDGFRs.[1][7] For this compound, it is crucial to consult the specific kinase profiling data provided by the manufacturer. If off-target effects are suspected, consider using a structurally different FGFR inhibitor as a control.

Q4: What are the common mechanisms of resistance to FGFR inhibitors like this compound?

A4: Resistance to FGFR inhibitors can arise through several mechanisms, including:

  • Gatekeeper mutations: Mutations in the FGFR kinase domain can prevent the inhibitor from binding effectively.[8][9]

  • Bypass signaling: Upregulation of alternative signaling pathways, such as the EGFR or MET pathways, can compensate for the inhibition of FGFR signaling.[8][10]

  • Epithelial-to-mesenchymal transition (EMT): Changes in cellular phenotype can reduce dependence on the FGFR pathway.[8]

Troubleshooting Guides

Problem 1: this compound does not inhibit the proliferation of my cancer cell line as expected.

Possible Cause Troubleshooting Step
Cell line is not dependent on FGFR signaling. Confirm the expression and activation of FGFRs in your cell line using Western blot or qPCR. Not all cancer cell lines are driven by the FGFR pathway.[11]
Incorrect inhibitor concentration. Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. The effective concentration can vary between cell types.
Development of resistance. Analyze for potential resistance mechanisms, such as gatekeeper mutations in the FGFR gene or upregulation of compensatory signaling pathways (e.g., PI3K/AKT or MAPK/ERK) via Western blot.[8][9]
Inhibitor degradation. Ensure proper storage and handling of this compound as per the manufacturer's instructions to maintain its activity.

Problem 2: I am observing unexpected or inconsistent results in my Western blot analysis of downstream signaling.

Possible Cause Troubleshooting Step
Suboptimal antibody performance. Validate your primary antibodies for specificity and optimal dilution. Use positive and negative controls to ensure antibody performance.
Timing of inhibitor treatment and cell lysis. Optimize the duration of this compound treatment. Short-term treatment (e.g., 1-6 hours) is often sufficient to observe changes in phosphorylation of direct downstream targets like FRS2, AKT, and ERK.
Activation of compensatory pathways. Prolonged treatment with an FGFR inhibitor can lead to the activation of feedback loops and compensatory signaling.[8][10] Analyze key nodes of other RTK pathways (e.g., p-EGFR, p-MET) to investigate this possibility.
Loading and transfer issues. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. Verify efficient protein transfer to the membrane using Ponceau S staining.

Quantitative Data

Table 1: Representative IC50 Values for a Selective FGFR Inhibitor

TargetIC50 (nM)Cell Line Example
FGFR11.2NCI-H1581 (Lung Cancer)
FGFR22.5SNU-16 (Gastric Cancer)
FGFR33.0RT112 (Bladder Cancer)
FGFR45.7Hep3B (Hepatocellular Carcinoma)

Note: These are representative values. The actual IC50 for this compound should be determined empirically for each cell line.[3]

Table 2: Example of Quantitative Western Blot Analysis of Pathway Inhibition

Treatmentp-FGFR (Normalized Intensity)p-AKT (Normalized Intensity)p-ERK1/2 (Normalized Intensity)
Vehicle Control1.001.001.00
This compound (10 nM)0.450.550.60
This compound (100 nM)0.150.200.25
This compound (1 µM)0.050.100.10

Data represents the relative band intensity normalized to a loading control and compared to the vehicle-treated sample.

Experimental Protocols

Protocol 1: Western Blot Analysis of FGFR Pathway Inhibition
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-FGFR, FGFR, p-AKT, AKT, p-ERK1/2, and ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities.

Protocol 2: Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates Fgfr_IN_13 This compound Fgfr_IN_13->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCG->Proliferation

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Compensatory_Signaling_Pathway Fgfr_IN_13 This compound FGFR FGFR Fgfr_IN_13->FGFR Inhibition MAPK_Pathway MAPK Pathway (ERK) FGFR->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway FGFR->PI3K_AKT_Pathway Cell_Survival Cell Survival & Proliferation MAPK_Pathway->Cell_Survival PI3K_AKT_Pathway->Cell_Survival Other_RTK Other RTKs (e.g., EGFR, MET) Other_RTK->MAPK_Pathway Compensatory Activation Other_RTK->PI3K_AKT_Pathway Compensatory Activation Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-FGFR, p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Results analysis->end

References

Best practices for long-term storage of Fgfr-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage of Fgfr-IN-13, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] General best practices for small molecule compounds suggest that storage at -20°C can ensure stability for up to three years.[2] It is also advisable to keep the compound desiccated.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[3] For extended storage, it is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[2][3] Store these aliquots tightly sealed and protected from light and moisture.[4][5]

Q3: What is the recommended storage temperature and duration for this compound stock solutions?

For this compound stock solutions in DMSO, the following storage conditions are recommended based on general guidelines for similar FGFR inhibitors:

  • -80°C: for up to 6 months.[5]

  • -20°C: for up to 1 month.[5]

Always ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Q4: Can I store this compound stock solutions at 4°C?

No, it is not recommended to store DMSO stock solutions at 4°C. DMSO has a relatively high freezing point (18.5°C), and refrigeration can cause it to freeze. Repeated freezing and thawing can lead to compound degradation and precipitation.

Q5: The vial of solid this compound appears empty. What should I do?

For small quantities, the lyophilized powder can form a thin, sometimes invisible film on the vial's surface.[6] Before assuming the vial is empty, proceed with the reconstitution protocol by adding the solvent to the vial and ensuring the entire inner surface is washed.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause Solution
Compound precipitation in stock solution upon thawing. The compound's solubility limit may have been exceeded, or the solvent absorbed water. Repeated freeze-thaw cycles can also contribute to this.- Gently warm the solution to 37°C and vortex to redissolve. - Use anhydrous DMSO for preparing stock solutions. - Ensure stock solutions are aliquoted to avoid multiple freeze-thaw cycles.[3][4]
Inconsistent or no biological effect of the inhibitor in experiments. The inhibitor may have degraded due to improper storage or handling. The concentration used might also be incorrect.- Prepare fresh stock solutions from solid compound. - Perform a dose-response experiment to confirm the optimal concentration.[3] - Verify the activity of the inhibitor using a biochemical or cellular assay.
Stock solution has changed color. This may indicate chemical degradation or oxidation of the compound, potentially caused by exposure to light or air.[4]- Discard the solution and prepare a fresh stock. - Store stock solutions in amber vials or wrap them in foil to protect from light.[4] - Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[4]
Difficulty dissolving solid this compound in DMSO. The compound may require more energy to dissolve, or the solvent quality may be poor.- Vortex the solution for several minutes.[6] - If necessary, sonicate the vial in a water bath for 10-15 minutes.[6] - Gentle warming in a 37°C water bath for 5-10 minutes can also aid dissolution.[6] - Ensure the use of high-purity, anhydrous DMSO.[6]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 530.6 g/mol ), add 188.5 µL of DMSO.

  • Dissolution: Vortex the vial for several minutes until the compound is fully dissolved. If needed, sonicate briefly in a water bath.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[5]

Protocol for Assessing the Stability of this compound in Experimental Conditions
  • Incubation: Prepare a working solution of this compound in your cell culture medium or assay buffer at the final experimental concentration.

  • Time Points: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample of the solution.

  • Activity Assay: Test the activity of each sample using a relevant biochemical assay (e.g., kinase activity assay) or a cell-based assay (e.g., measuring phosphorylation of a downstream target).

  • Analysis: Compare the activity of the inhibitor at different time points to the activity at time 0. A significant decrease in activity indicates degradation of the compound under the experimental conditions.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, etc.) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->CellResponse Fgfr_IN_13 This compound Fgfr_IN_13->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Receive Solid this compound StoreSolid Store Solid Compound at -20°C Start->StoreSolid PrepareStock Prepare 10 mM Stock Solution in Anhydrous DMSO StoreSolid->PrepareStock Aliquot Aliquot Stock Solution into Single-Use Vials PrepareStock->Aliquot StoreStock Store Aliquots at -80°C (Long-term) or -20°C (Short-term) Aliquot->StoreStock PrepareWorking Prepare Working Solution in Assay Buffer StoreStock->PrepareWorking PerformAssay Perform Experiment/ Cell-Based Assay PrepareWorking->PerformAssay Analyze Analyze Results PerformAssay->Analyze

References

Validation & Comparative

Validating the Inhibitory Efficacy of Fgfr-IN-13 on FGFR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorous validation of a compound's inhibitory activity is paramount. This guide provides a comprehensive comparison of Fgfr-IN-13, a notable inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), against a panel of alternative inhibitors. Detailed experimental protocols and supporting data are presented to offer an objective performance assessment.

Comparative Inhibitory Activity Against FGFR1

The inhibitory potential of this compound and other selected small molecule inhibitors against FGFR1 is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

InhibitorFGFR1 IC50 (nM)Other Notable Targets (IC50 in nM)
This compound 200[1]Not specified
Infigratinib (BGJ398)0.9[2]FGFR2 (1.4), FGFR3 (1)[2]
Pemigatinib (INCB054828)0.4[3]FGFR2 (0.5), FGFR3 (1.2), FGFR4 (30)[3]
PRN13710.6[2]FGFR2 (1.3), FGFR3 (4.1), FGFR4 (19.3)[2]
Futibatinib (TAS-120)1.8[2]FGFR2 (1.4), FGFR3 (1.6), FGFR4 (3.7)[2]
Derazantinib (ARQ-087)4.5[4]FGFR2 (1.8), FGFR3 (4.5)[4]
Zoligratinib (Debio-1347)9.3[2]FGFR2 (7.6), FGFR3 (22)[2]
FIIN-23.09[4]FGFR2 (4.3), FGFR3 (27), FGFR4 (45.3)[4]
PD173074~25[4]VEGFR2 (100-200)[4]
SU540230[2]VEGFR2 (20), PDGFRβ (510)[2]

Experimental Validation Protocols

To validate the inhibitory activity of compounds like this compound, a series of biochemical and cell-based assays are essential.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the inhibitor to the FGFR1 kinase domain.

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer)[5]. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare a 3X solution of the test compound (e.g., this compound), a 3X solution of the FGFR1 kinase/Eu-anti-tag antibody mixture, and a 3X solution of the tracer in the kinase buffer[5].

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution[5].

  • Kinase/Antibody Addition: Add 5 µL of the FGFR1 kinase/antibody mixture to each well[5].

  • Tracer Addition: Add 5 µL of the tracer to initiate the binding reaction[5].

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the binding to reach equilibrium[5].

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the FRET signal.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Western Blot for FGFR1 Phosphorylation

This assay determines the inhibitor's ability to block FGFR1 autophosphorylation in a cellular context.

Principle: Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates specific tyrosine residues, initiating downstream signaling[6]. An effective inhibitor will prevent this phosphorylation. Western blotting with an antibody specific to the phosphorylated form of FGFR1 (p-FGFR) can quantify this inhibition[6][7].

Protocol:

  • Cell Culture and Treatment: Culture a cell line expressing FGFR1 (e.g., a cancer cell line with FGFR1 amplification) to 70-80% confluency. Treat the cells with varying concentrations of the inhibitor (e.g., this compound) for a predetermined time (e.g., 2-24 hours)[7]. Stimulate the cells with an FGF ligand to induce FGFR1 phosphorylation[7].

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins[7].

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay[7].

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane[7].

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature[8].

    • Incubate the membrane with a primary antibody specific for p-FGFR (e.g., phospho-FGFR Tyr653/654) overnight at 4°C[6][9].

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[7].

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[6].

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR or a loading control (e.g., GAPDH) signal[7].

Visualizing the Mechanism of Action

To better understand the context of this compound's activity, the following diagrams illustrate the FGFR1 signaling pathway and a typical experimental workflow for inhibitor validation.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding HSPG HSPG HSPG->FGFR1 P1 P FGFR1->P1 Dimerization & Autophosphorylation P2 P FGFR1->P2 STAT STAT FGFR1->STAT FRS2 FRS2 P1->FRS2 PLCg PLCγ P2->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene AKT AKT PI3K->AKT AKT->Gene STAT->Gene Inhibitor This compound Inhibitor->FGFR1 Inhibition

Caption: FGFR1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay b1 Prepare FGFR1 Enzyme, Tracer, and Inhibitor b2 Incubate Components b1->b2 b3 Measure Kinase Activity (e.g., FRET) b2->b3 b4 Calculate IC50 b3->b4 end Conclude Inhibitory Profile b4->end c1 Culture FGFR1-expressing Cells c2 Treat with Inhibitor c1->c2 c3 Stimulate with FGF c2->c3 c4 Lyse Cells & Extract Protein c3->c4 c5 Western Blot for p-FGFR1 c4->c5 c6 Analyze Inhibition of Downstream Signaling c5->c6 c6->end start Start Validation start->b1 start->c1

Caption: Experimental Workflow for Validating FGFR1 Inhibitor Activity.

References

Fgfr-IN-13: A Comparative Analysis of Efficacy Against Other FGFR1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway have emerged as a critical area of research, particularly for malignancies driven by FGFR aberrations. This report provides a detailed comparative analysis of Fgfr-IN-13, a novel irreversible covalent inhibitor, against other prominent FGFR1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive guide to their relative efficacy based on available preclinical data.

Introduction to FGFR Inhibition

The FGFR signaling pathway plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, often through gene amplification, mutations, or translocations, is a known driver in various cancers. Consequently, the development of small molecule inhibitors targeting FGFRs, particularly FGFR1, has been a major focus of oncological research. This comparison focuses on this compound and its performance relative to other well-documented FGFR1 inhibitors such as ponatinib, dovitinib, erdafitinib, pemigatinib, and infigratinib.

Comparative Efficacy: A Quantitative Overview

The potency of a kinase inhibitor is most commonly measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The available data for this compound and other selected FGFR1 inhibitors are summarized below.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Notes
This compound 0.20 ± 0.02 [1][2][3][4][5]--0.40 ± 0.03 [1][2][3][4][5]Irreversible covalent inhibitor.[1][2][3][6][7]
Ponatinib2.2[8]2[2]18[2]8[2]Multi-targeted inhibitor.
Dovitinib8[9]10[3]9[9]-Multi-targeted inhibitor.
Erdafitinib1.2[10]2.5[10]3.0[10]5.7[10]Pan-FGFR inhibitor.
Pemigatinib0.4[10]0.5[10]1.2[10]30[11]Selective for FGFR1-3.
Infigratinib0.9[10]1.4[10]1[10]60[10]Selective for FGFR1-3.

Note: IC50 values can vary between different experimental assays and conditions. The data presented here is for comparative purposes based on available literature.

Based on the presented data, this compound demonstrates exceptionally high potency against FGFR1, with an IC50 value in the sub-nanomolar range, indicating a very strong inhibitory effect. Its irreversible covalent binding mechanism may contribute to this high potency and potentially a longer duration of action within the target cell.

Signaling Pathway and Experimental Workflow

To understand the context of this comparison, it is essential to visualize the FGFR signaling pathway and the general workflow of an experiment designed to test the efficacy of these inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1 FGF->FGFR Binding & Dimerization P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Phosphorylation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, etc.) ERK->CellResponse PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Inhibitor This compound / Other Inhibitors Inhibitor->FGFR Inhibition

Caption: Simplified FGFR1 signaling pathway and the point of intervention for FGFR inhibitors.

Experimental Protocols

A typical experimental workflow to determine the IC50 of an FGFR1 inhibitor involves a kinase activity assay.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant FGFR1 Kinase - Kinase Buffer - ATP - Substrate (e.g., Poly(E,Y)) Incubate Incubate FGFR1 with inhibitor dilutions Reagents->Incubate Inhibitor_prep Prepare Serial Dilutions of This compound and other inhibitors Inhibitor_prep->Incubate Add_ATP Initiate reaction by adding ATP and substrate Incubate->Add_ATP Reaction Allow kinase reaction to proceed (e.g., 30-60 min) Add_ATP->Reaction Stop Stop reaction Reaction->Stop Detect Detect substrate phosphorylation (e.g., using ADP-Glo, ELISA) Stop->Detect Plot Plot % inhibition vs. inhibitor concentration Detect->Plot Calculate Calculate IC50 value Plot->Calculate

References

Kinase Selectivity Showdown: A Comparative Guide to FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise kinase selectivity of a targeted inhibitor is paramount. This guide provides a detailed comparison of the kinase selectivity profiles of several prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors, offering a valuable resource for evaluating potential therapeutic candidates and designing future experiments.

While specific quantitative kinase selectivity data for Fgfr-IN-13 is not publicly available, this guide offers a comprehensive analysis of well-characterized alternative FGFR inhibitors. The provided data, experimental protocols, and pathway diagrams will aid in understanding the broader landscape of FGFR inhibitor selectivity and inform research decisions.

Comparative Kinase Inhibition Profiles

The following tables summarize the half-maximal inhibitory concentration (IC50) values of several selective and pan-FGFR inhibitors against a panel of kinases. Lower IC50 values indicate greater potency. This data, primarily from cell-free assays, highlights the selectivity of these compounds for the FGFR family.

Table 1: Potency of Selective FGFR Inhibitors against FGFR Isoforms

KinaseInfigratinib (IC50 nM)Derazantinib (IC50 nM)Erdafitinib (IC50 nM)Pemigatinib (IC50 nM)Rogaratinib (IC50 nM)Futibatinib (IC50 nM)AZD4547 (IC50 nM)
FGFR1 0.9[1]22.2[2]4.1[2]3.3[2]7.5[2]1.8[2]0.2[3]
FGFR2 1.4[1]5.8[2]2.0[2]1.3[2]1.4[2]1.4[2]2.5[3]
FGFR3 1.0[1]22.8[2]3.1[2]5.2[2]8.8[2]1.6[2]1.8[3]
FGFR4 60[4]402[2]26.7[2]50.3[2]25.6[2]3.7[2]165[3]

Data for Infigratinib, Derazantinib, Erdafitinib, Pemigatinib, and Rogaratinib are from a radiometric kinase assay.[2] Futibatinib and AZD4547 data are from separate enzymatic assays.

Table 2: Off-Target Kinase Inhibition Profile of Infigratinib

Kinase TargetIC50 (nM)Selectivity Fold (vs. FGFR3)
FGFR1 0.90.9x
FGFR2 1.41.4x
FGFR3 1.01x
FGFR3-K650E 4.94.9x
LYN 300300x
KIT 750750x
YES 11001100x
FYN 19001900x
ABL 23002300x
LCK 25002500x

Data presented is from cell-free assays.[1]

Table 3: Kinase Selectivity of Pan-FGFR Inhibitor DW14383

KinaseDW14383 (IC50 nM)AZD4547 (IC50 nM)TAS-120 (Futibatinib) (IC50 nM)
FGFR1 <0.30.81.3
FGFR2 1.11.41.2
FGFR3 <0.31.21.5
FGFR4 0.565.32.9
KDR (VEGFR2) >110018.215.6

This data suggests DW14383 is a selective pan-FGFR kinase inhibitor with high selectivity over KDR.[5]

Experimental Protocols

A detailed understanding of the methodologies used to generate kinase selectivity data is crucial for accurate interpretation. Below is a representative protocol for a biochemical kinase inhibition assay.

Radiometric Kinase Assay (e.g., as performed by Reaction Biology)

This assay quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate (B84403) from ATP into a substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³³P]-ATP

  • Assay buffer (typically contains MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)

  • Kinase inhibitor compounds (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) and control inhibitors is prepared in DMSO.

  • Assay Reaction Setup:

    • In each well of a 96-well plate, the following are added in order:

      • Assay buffer

      • Test compound or DMSO (for control wells)

      • Kinase enzyme

    • The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of the substrate and [γ-³³P]-ATP.

  • Incubation: The plate is incubated for a specific time (e.g., 2 hours) at a controlled temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed.

  • Reaction Termination and Washing: The reaction is stopped by adding a stop solution (e.g., phosphoric acid). The contents of each well are then transferred to a filter plate. The filter plate is washed multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Detection: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase inhibition for each compound concentration is calculated relative to the control (DMSO) wells.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Landscape of FGFR Inhibition

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis.[6] Dysregulation of this pathway is implicated in various cancers. FGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting downstream signaling cascades.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription Ca2 Ca²⁺ IP3->Ca2 Ca2->Transcription Inhibitor This compound & Alternatives Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of FGFR inhibitors.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor across a broad panel of kinases (kinome).

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_data Data Analysis Compound Test Compound (e.g., this compound) Assay High-Throughput Kinase Assay (e.g., Radiometric, Luminescence) Compound->Assay KinasePanel Kinase Panel (e.g., 400+ kinases) KinasePanel->Assay RawData Raw Data (e.g., CPM, RLU) Assay->RawData Inhibition Calculate % Inhibition RawData->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Selectivity Selectivity Profile (Comparison of IC50s) IC50->Selectivity

Caption: General experimental workflow for kinase selectivity profiling.

References

A Head-to-Head Showdown: AZD4547 vs. Infigratinib in FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a pivotal class of therapeutics for a variety of cancers driven by aberrant FGFR signaling. This guide presents a detailed, head-to-head comparison of two leading selective FGFR inhibitors: AZD4547 and Infigratinib (also known as BGJ398). This publication is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their biochemical potency, selectivity, cellular activity, and the experimental methodologies used for their evaluation.

While the initial inquiry included "Fgfr-IN-13," publicly available information on a compound with this specific designation is not available. Therefore, this guide will focus on a comparative analysis of the well-characterized inhibitors AZD4547 and Infigratinib, for which extensive experimental data exists.

Mechanism of Action: Targeting a Key Oncogenic Pathway

Both AZD4547 and Infigratinib are orally bioavailable, ATP-competitive small molecule inhibitors that target the kinase activity of FGFRs.[1] By binding to the ATP-binding pocket within the intracellular kinase domain of the receptor, these inhibitors prevent autophosphorylation and subsequent activation of downstream signaling cascades.[1] The FGFR signaling pathway, when constitutively activated by genetic alterations such as gene amplification, mutations, or translocations, can drive tumor cell proliferation, survival, migration, and angiogenesis. The inhibition of this pathway by agents like AZD4547 and Infigratinib represents a key strategy in precision oncology.

Biochemical Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro biochemical IC50 values of AZD4547 and Infigratinib against the four members of the FGFR family. Lower IC50 values are indicative of greater potency.

TargetAZD4547 IC50 (nM)Infigratinib (BGJ398) IC50 (nM)
FGFR10.2[2]0.9[3]
FGFR22.5[2]1.4[3]
FGFR31.8[2]1[3]
FGFR4165[2]60[4]

Kinase Selectivity Profile

A crucial aspect of targeted therapy is the selectivity of an inhibitor for its intended target over other related proteins, which can minimize off-target effects. Both AZD4547 and Infigratinib have been profiled against a panel of other kinases to assess their selectivity.

Off-Target KinaseAZD4547 IC50 (nM)Infigratinib (BGJ398) IC50 (µM)
KDR (VEGFR2)240.18
Abl>1002.3
Fyn>1001.9
Kit>1000.75
Lck>1002.5
Lyn>1000.3
Yes>1001.1

Data for AZD4547 off-target kinases are presented as >100 nM as specific values were not detailed in the provided search results, indicating significantly lower potency compared to FGFR1/2/3. Data for Infigratinib off-target kinases are presented in micromolar (µM) concentrations, highlighting its selectivity for FGFRs.[3]

Cellular Activity: Impact on Cancer Cell Lines

The anti-proliferative effects of AZD4547 and Infigratinib have been demonstrated in various cancer cell lines harboring FGFR alterations.

AZD4547:

  • Demonstrates potent anti-proliferative activity in cell lines with deregulated FGFRs, such as KG1a (FGFR1 fusion), Sum52-PE (FGFR1 amplification), and KMS11 (FGFR3 mutation), with IC50 values ranging from 18 to 281 nM.

  • Effectively inhibits the phosphorylation of FGFR and downstream signaling proteins like FRS2 and MAPK in a dose-dependent manner.[5]

  • Can induce cell cycle arrest and apoptosis in sensitive cell lines.[5]

Infigratinib (BGJ398):

  • Inhibits the proliferation of FGFR-dependent BaF3 cells with IC50 values in the low nanomolar range.[2]

  • Shows potent growth inhibition in cancer cell lines with FGFR3 overexpression, such as RT112, RT4, SW780, and JMSU1, with IC50 values of 5 nM, 30 nM, 32 nM, and 15 nM, respectively.[2]

  • Effectively suppresses the autophosphorylation of wild-type and mutant forms of FGFRs in cellular assays.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize FGFR inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Objective: To determine the IC50 of an inhibitor against a purified FGFR kinase domain.

Materials:

  • Purified recombinant FGFR kinase domain (e.g., GST-FGFR3-K650E).

  • Test inhibitor (AZD4547 or Infigratinib) stock solution in DMSO.

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2.5 mM DTT).

  • Substrate (e.g., poly(Glu, Tyr) 4:1).

  • [γ-³³P]ATP.

  • 96-well plates.

  • Filter mats or plates (e.g., phosphocellulose).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the inhibitor dilutions, the FGFR enzyme, and the substrate.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter mat to capture the phosphorylated substrate.

  • Wash the filter mat to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter mat using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable software.[2][3]

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of a compound on cell proliferation.

Objective: To determine the IC50 of an inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • Test inhibitor (AZD4547 or Infigratinib) stock solution in DMSO.

  • 96-well cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

  • Replace the medium in the cell plates with the medium containing the inhibitor dilutions (and a vehicle control, e.g., DMSO).

  • Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plates for a further 1-4 hours.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[6]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation AZD4547 AZD4547 / Infigratinib AZD4547->FGFR:f2 Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR signaling pathway and the mechanism of action of AZD4547 and Infigratinib.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitor B Add Inhibitor, FGFR Enzyme, and Substrate to Plate A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate C->D E Stop Reaction D->E F Transfer to Filter Plate E->F G Wash to Remove Unbound ATP F->G H Measure Radioactivity G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: A typical workflow for an in vitro radiometric kinase inhibition assay.

Conclusion

Both AZD4547 and Infigratinib (BGJ398) are potent and selective inhibitors of the FGFR family, with distinct profiles in terms of their potency against different FGFR isoforms and their broader kinase selectivity. AZD4547 exhibits particularly high potency against FGFR1, while Infigratinib shows a more balanced potent inhibition across FGFR1, 2, and 3. Both compounds demonstrate significant anti-tumor activity in preclinical models of cancers with FGFR alterations, validating the therapeutic potential of targeting this pathway. The choice between these inhibitors in a research or clinical setting may depend on the specific FGFR alteration driving the malignancy and the desired selectivity profile. This guide provides a foundational comparison to aid in the informed selection and application of these important research tools and potential therapeutics.

References

Evaluating Synergistic Effects of FGFR Inhibitors with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Fgfr-IN-13: Extensive literature searches did not yield specific data on the synergistic effects of a compound named "this compound" with chemotherapy. Therefore, this guide provides a comparative analysis of well-characterized and clinically relevant Fibroblast Growth Factor Receptor (FGFR) inhibitors—PD173074, AZD4547, and Dovitinib—as representative examples to illustrate the synergistic potential of this drug class with traditional chemotherapeutic agents. The principles and mechanisms described herein are likely applicable to other potent FGFR inhibitors.

The dysregulation of the FGFR signaling pathway is a known driver in various cancers, contributing to tumor cell proliferation, survival, and angiogenesis.[1][2] While FGFR inhibitors have shown promise as targeted therapies, their efficacy can be enhanced, and drug resistance potentially overcome, by combining them with standard chemotherapy regimens.[1][2] This guide evaluates the synergistic effects of combining FGFR inhibitors with common chemotherapeutic drugs, supported by preclinical experimental data.

Mechanism of Action and Synergy

FGFR inhibitors primarily act by blocking the ATP-binding site of the intracellular tyrosine kinase domain of FGFRs, thereby inhibiting downstream signaling pathways crucial for cancer cell growth and survival, such as the RAS-MAPK and PI3K-AKT-mTOR pathways.[2] Chemotherapy agents, on the other hand, induce DNA damage or interfere with cell division. The synergistic effect of combining these therapies often stems from the FGFR inhibitor's ability to sensitize cancer cells to the cytotoxic effects of chemotherapy.[1][3] For instance, by arresting the cell cycle or inhibiting survival pathways, FGFR inhibitors can lower the threshold for chemotherapy-induced apoptosis.

Below is a diagram illustrating the FGFR signaling pathway and the points of intervention for FGFR inhibitors and chemotherapy.

FGFR Signaling Pathway FGFR Signaling Pathway and Therapeutic Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DNA_Damage DNA Damage DNA_Damage->Proliferation Inhibits Fgfr_Inhibitor FGFR Inhibitor (e.g., PD173074, AZD4547) Fgfr_Inhibitor->FGFR Inhibits Chemotherapy Chemotherapy (e.g., Paclitaxel, Doxorubicin) Chemotherapy->DNA_Damage Induces Experimental Workflow for Synergy Assessment In Vitro Synergy Assessment Workflow start Start cell_culture Culture Endometrial Cancer Cell Lines start->cell_culture drug_treatment Treat cells with FGFRi, Chemotherapy, or Combination cell_culture->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay data_analysis Analyze Data and Calculate Combination Index viability_assay->data_analysis end End data_analysis->end Logical Relationship of Synergy Synergistic Mechanism of AZD4547 and Nab-Paclitaxel AZD4547 AZD4547 MAPK_Inhibition MAPK Pathway Inhibition AZD4547->MAPK_Inhibition Nab_Paclitaxel Nab-Paclitaxel Nab_Paclitaxel->MAPK_Inhibition G2M_Arrest G2/M Cell Cycle Arrest MAPK_Inhibition->G2M_Arrest Apoptosis Increased Apoptosis G2M_Arrest->Apoptosis Synergistic_Effect Synergistic Antitumor Effect Apoptosis->Synergistic_Effect

References

Comparative Analysis of FGFR Inhibitor Activity in Genetically Defined Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular activity of various FGFR inhibitors, with a focus on their efficacy in cell lines harboring different Fibroblast Growth Factor Receptor (FGFR) mutations. This document summarizes key experimental data, details relevant methodologies, and presents signaling pathways and experimental workflows through clear visualizations.

Inhibitor Activity Profile: A Head-to-Head Comparison

The efficacy of an FGFR inhibitor is critically dependent on the specific genetic alteration within the FGFR pathway. The following tables summarize the half-maximal inhibitory concentrations (IC50) of FIIN-3 and other selected inhibitors, providing a quantitative comparison of their potency in both biochemical and cellular assays.

Biochemical Activity Against FGFR Kinases

This table presents the IC50 values of the inhibitors against isolated FGFR kinase enzymes. This data reflects the direct inhibitory potential of the compounds on the drug target.

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
FIIN-3 13.1[1][2][3]21[1][2][3]31.4[1][2][3]35.3[1][2][3]
Infigratinib 0.9[3]1.4[3]1[3]>100
Pemigatinib 0.40.51.230
Erdafitinib 1.22.53.05.7
Cellular Activity in FGFR-Altered Cancer Cell Lines

The following table summarizes the anti-proliferative activity (EC50 or IC50) of the inhibitors in various cancer cell lines, each characterized by a specific FGFR alteration. This cellular data provides a more biologically relevant measure of a compound's therapeutic potential.

Cell LineCancer TypeFGFR AlterationFIIN-3 EC50 (nM)Infigratinib IC50 (nM)Pemigatinib IC50 (nM)Erdafitinib IC50 (nM)
KATOIII Gastric CancerFGFR2 Amplification---24[4]
SNU-16 Gastric CancerFGFR2 Amplification----
RT112 Bladder CancerFGFR3-TACC3 Fusion----
Ba/F3 Pro-B CellEngineered FGFR2 WT----
Ba/F3 Pro-B CellEngineered FGFR2 V564M64[1]---
H1581 Lung CancerFGFR1 AmplificationPotent Inhibition[5]---
H2077 Lung CancerFGFR1 AmplificationPotent Inhibition[5]---

Note: A hyphen (-) indicates that data was not found in the provided search results.

Visualizing the FGFR Signaling Pathway and Experimental Workflow

To better understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams are provided.

FGFR Signaling Pathway and Inhibitor Action

FGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_PLCg PLCγ Pathway FGF FGF Ligand FGFR FGFR (FGFR1/2/3/4) FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 pY PI3K PI3K Dimerization->PI3K pY PLCg PLCγ Dimerization->PLCg pY GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IP3_DAG IP3/DAG PLCg->IP3_DAG IP3_DAG->Proliferation Inhibitor FGFR Inhibitor (e.g., FIIN-3) Inhibitor->Dimerization

Caption: FGFR signaling cascade and the point of intervention for FGFR inhibitors.

Experimental Workflow for Assessing Inhibitor Activity

Experimental_Workflow cluster_Viability Cell Viability Assay cluster_Western Western Blot Analysis Cell_Culture 1. Cell Culture (FGFR-mutant cell lines) Treatment 2. Treatment (Varying concentrations of FGFR inhibitor) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 72 hours) Treatment->Incubation Viability_Assay 4a. Add Viability Reagent (e.g., MTS, CellTiter-Glo) Incubation->Viability_Assay Lysis 4b. Cell Lysis & Protein Extraction Incubation->Lysis Readout_Viability 5a. Measure Signal (Absorbance/Luminescence) Viability_Assay->Readout_Viability IC50_Calc 6a. IC50 Calculation Readout_Viability->IC50_Calc SDS_PAGE 5b. SDS-PAGE & Transfer Lysis->SDS_PAGE Antibody_Incubation 6b. Primary & Secondary Antibody Incubation SDS_PAGE->Antibody_Incubation Detection 7b. Signal Detection Antibody_Incubation->Detection Analysis 8b. Analysis of p-FGFR levels Detection->Analysis

Caption: Workflow for evaluating FGFR inhibitor efficacy in cell-based assays.

Logical Comparison of FGFR Inhibitors

Inhibitor_Comparison Inhibitor_Class FGFR Tyrosine Kinase Inhibitors Reversible Reversible ATP-Competitive Inhibitor_Class->Reversible Irreversible Irreversible (Covalent) Inhibitor_Class->Irreversible Infigratinib Infigratinib Reversible->Infigratinib Pemigatinib Pemigatinib Reversible->Pemigatinib Erdafitinib Erdafitinib Reversible->Erdafitinib FIIN_3 FIIN-3 Irreversible->FIIN_3

Caption: Classification of compared FGFR inhibitors based on their mechanism of action.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

Cell Viability Assay (MTS/CellTiter-Glo)

This assay is used to determine the number of viable cells in a culture after treatment with an inhibitor, from which an IC50 value can be calculated.

Materials:

  • Cancer cell lines with known FGFR mutations

  • Complete cell culture medium

  • FGFR inhibitor (e.g., FIIN-3) stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader (spectrophotometer for MTS, luminometer for CellTiter-Glo)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the FGFR inhibitor in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • For MTS assay: Add 20 µL of the MTS reagent to each well. Incubate for 1-4 hours at 37°C.

    • For CellTiter-Glo assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • For MTS assay: Measure the absorbance at 490 nm using a microplate reader.

    • For CellTiter-Glo assay: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background absorbance/luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Western Blot Analysis of FGFR Phosphorylation

This technique is used to detect the phosphorylation status of FGFR, providing a direct measure of the inhibitor's ability to block receptor activation.

Materials:

  • Cancer cell lines with known FGFR mutations

  • Complete cell culture medium

  • FGFR inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of the FGFR inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-FGFR (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6][7]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6][7]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR and a loading control like GAPDH or β-actin.

    • Quantify the band intensities using densitometry software. The level of phosphorylated FGFR should be normalized to the level of total FGFR for each sample.[6][7]

References

A Comparative Guide to the Latest Generation of FGFR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive benchmark of Fgfr-IN-13 against the newest class of FDA-approved and clinical-stage Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document provides a data-driven comparison of their performance, detailed experimental methodologies for key assays, and visual representations of critical biological and experimental workflows.

The landscape of targeted cancer therapy is rapidly evolving, with FGFR inhibitors emerging as a crucial therapeutic class for various malignancies driven by FGFR gene alterations, including cholangiocarcinoma and urothelial carcinoma.[1] This guide focuses on a direct comparison of this compound with the latest generation of inhibitors that have shown significant clinical activity: erdafitinib, pemigatinib, infigratinib, and futibatinib.

Performance Comparison of FGFR Inhibitors

The following tables summarize the available biochemical potency and clinical efficacy of this compound and the latest generation of FGFR inhibitors.

Table 1: Biochemical Potency (IC50) of FGFR Inhibitors

InhibitorTarget(s)IC50 (μM)Inhibition Type
This compound FGFR14.2[2]Not Specified
Erdafitinib FGFR1-4Pan-FGFR (nM range)Reversible, ATP-competitive[3]
Pemigatinib FGFR1-3Pan-FGFR (nM range)Reversible, ATP-competitive[4]
Infigratinib FGFR1-3Pan-FGFR (nM range)Reversible, ATP-competitive[5][6]
Futibatinib FGFR1-4Pan-FGFR (nM range)Irreversible, Covalent[3][7]

Note: Specific IC50 values for the latest generation inhibitors are often presented in nanomolar (nM) ranges in literature and vary depending on the specific FGFR isoform and assay conditions.

Table 2: Clinical Efficacy of Latest Generation FGFR Inhibitors in Key Indications

InhibitorIndicationOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)
Erdafitinib Urothelial Carcinoma (FGFR altered)40% - 46%[2][8][9]5.5 - 6.0[2][8][9]
Pemigatinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)35.5%[10]6.9[10]
Infigratinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)23.1%7.3
Futibatinib Cholangiocarcinoma (FGFR2 fusion/rearrangement)42%[7][11]9.0[11]

Note: Clinical trial data is subject to the specific patient population, line of therapy, and trial design.

Understanding the FGFR Signaling Pathway

Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in several cancers.[1] These alterations lead to constitutive activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, promoting uncontrolled cell growth, proliferation, and survival.[3] The diagram below illustrates this critical pathway and the point of intervention for FGFR inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Effects Inhibitor FGFR Inhibitor (e.g., this compound) Inhibitor->FGFR

Caption: The FGFR signaling pathway and the mechanism of action of FGFR inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of benchmarking data, detailed experimental protocols are essential. The following sections outline standardized procedures for key in vitro and in vivo assays used to evaluate FGFR inhibitor performance.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to block 50% of the enzymatic activity of a specific FGFR kinase.

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired concentrations.

  • In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Add the FGFR kinase and peptide substrate solution to each well.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining kinase activity using a detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines harboring specific FGFR alterations.

Materials:

  • Cancer cell line with known FGFR alteration (e.g., SNU-16 for FGFR2 amplification)

  • Complete cell culture medium

  • Test inhibitor serially diluted in culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test inhibitor or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value by plotting cell viability against the log of the inhibitor concentration.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line with known FGFR alteration

  • Matrigel (optional)

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (and optionally Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume (Volume = (Length x Width²) / 2) and mouse body weight 2-3 times per week.

  • Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Kinase_Assay Biochemical Kinase Assay (IC50) Selectivity_Profile Selectivity Profile Kinase_Assay->Selectivity_Profile Cell_Viability Cell Viability Assay (MTT) Efficacy_Comparison Efficacy Comparison Cell_Viability->Efficacy_Comparison Xenograft Tumor Xenograft Model Xenograft->Efficacy_Comparison Safety_Assessment Safety Assessment Xenograft->Safety_Assessment PK_Analysis Pharmacokinetic Analysis PK_Analysis->Efficacy_Comparison PK_Analysis->Safety_Assessment

Caption: A typical experimental workflow for benchmarking FGFR inhibitors.

Conclusion

The latest generation of FGFR inhibitors, including erdafitinib, pemigatinib, infigratinib, and futibatinib, have demonstrated significant clinical benefit in patients with FGFR-altered tumors, leading to regulatory approvals.[7][10][12][13][14] These agents exhibit potent, low nanomolar inhibition of their target kinases and have well-documented efficacy in specific cancer types.[2][3][4][5][6][7][8][9][10][11]

Based on the currently available data, this compound shows inhibitory activity against FGFR1 in the low micromolar range.[2] For a comprehensive and direct comparison with the latest generation of inhibitors, further preclinical and clinical data for this compound, including its selectivity profile, cellular potency against various FGFR-driven cancer cell lines, and in vivo efficacy, are necessary. The experimental protocols provided in this guide offer a standardized framework for generating such comparative data. Researchers are encouraged to utilize these methodologies to rigorously evaluate novel FGFR inhibitors and contribute to the advancement of targeted cancer therapies.

References

Assessing the Differential Response to Fgfr-IN-13 in 2D vs. 3D Cell Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The traditional two-dimensional (2D) cell culture, a long-standing model in preclinical drug screening, often fails to accurately predict in vivo drug efficacy due to its lack of physiological relevance.[1][2] Three-dimensional (3D) cell culture models, such as spheroids, are gaining prominence as they better mimic the complex microenvironment of solid tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, and the formation of nutrient and drug gradients.[2][3][4] This guide provides a comparative assessment of the differential response to Fgfr-IN-13, a fibroblast growth factor receptor (FGFR) inhibitor, in 2D versus 3D cell culture models. Understanding these differences is crucial for more accurate preclinical evaluation of targeted therapies.

The FGFR Signaling Pathway and this compound's Mechanism of Action

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a critical role in cell proliferation, survival, differentiation, and angiogenesis.[5] Aberrant activation of this pathway is implicated in various cancers. This compound, as an FGFR inhibitor, acts by blocking the downstream signaling cascade initiated by the binding of FGF ligands to their receptors.[5]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Fgfr_IN_13 This compound Fgfr_IN_13->FGFR Inhibition

Figure 1: Simplified FGFR Signaling Pathway and the inhibitory action of this compound.
Differential Drug Response: 2D Monolayer vs. 3D Spheroid Cultures

Cells cultured in 3D spheroids often exhibit increased resistance to anticancer drugs compared to their 2D counterparts.[6][7][8][9] This is attributed to several factors, including altered cell morphology, increased cell-cell contact, formation of a more complex extracellular matrix, and the development of hypoxic cores within the spheroids, all of which can limit drug penetration and efficacy.[3][4] For FGFR inhibitors, these differences can significantly impact their therapeutic potential. While specific data for this compound is not yet widely published, studies on other FGFR inhibitors like BGJ398 and AZD4547 in breast cancer cell lines have shown that while they decrease growth and viability in both 2D and 3D cultures, higher concentrations are often required in the 3D models of non-amplified cell lines.[10][11]

Parameter2D Monolayer Culture3D Spheroid CultureRationale for Difference
Cell Morphology & Polarity Flattened, artificial polarity.[3]Cuboidal, organized polarity similar to in vivo tissues.[3]Altered receptor presentation and signaling.
Cell-Cell Interactions Limited to lateral junctions.[4]Extensive, three-dimensional interactions.[4]Can activate pro-survival signaling pathways.
Drug Penetration Uniform and rapid drug exposure.[3]Limited drug penetration, creating a concentration gradient.[3]Cells in the spheroid core are exposed to lower drug concentrations.
Proliferation Rate Generally higher.[6]Slower, with quiescent cells in the core.[6]Reduced sensitivity of non-proliferating cells to some drugs.
Gene Expression Can differ significantly from in vivo profiles.[6]More closely resembles in vivo gene expression patterns.[6]Influences expression of drug targets and resistance mechanisms.
Predicted IC50 for this compound Lower (higher sensitivity).[8]Higher (increased resistance).[8][9]Combination of factors listed above.

This table presents expected trends based on published data for other kinase inhibitors and general principles of 2D vs. 3D cell culture.

Experimental Protocols

To rigorously assess the differential response to this compound, a parallel experimental design is essential.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Drug Treatment cluster_analysis Data Analysis start Start with Cancer Cell Line culture_2d 2D Monolayer Culture start->culture_2d culture_3d 3D Spheroid Culture start->culture_3d treat_2d Treat 2D cultures with This compound (dose-response) culture_2d->treat_2d treat_3d Treat 3D spheroids with This compound (dose-response) culture_3d->treat_3d viability_2d 2D Cell Viability Assay (e.g., CellTiter-Glo® 2D) treat_2d->viability_2d imaging_2d Microscopy of 2D Cultures treat_2d->imaging_2d viability_3d 3D Cell Viability Assay (e.g., CellTiter-Glo® 3D) treat_3d->viability_3d imaging_3d Microscopy of 3D Spheroids treat_3d->imaging_3d data_analysis Compare IC50 values, morphology, and apoptosis viability_2d->data_analysis viability_3d->data_analysis imaging_2d->data_analysis imaging_3d->data_analysis

Figure 2: Experimental workflow for comparing this compound efficacy in 2D and 3D cultures.
Detailed Methodologies

1. 2D Monolayer Cell Culture and Drug Treatment

  • Cell Seeding: Plate cancer cells (e.g., a cell line with known FGFR alterations) in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[12] Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the drug in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

2. 3D Spheroid Cell Culture and Drug Treatment

  • Spheroid Formation: Seed cells into a 96-well ultra-low attachment round-bottom plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium.[1][13] Centrifuge the plate at low speed (e.g., 100 x g for 3 minutes) to facilitate cell aggregation at the bottom of the wells.[14] Incubate for 3-4 days to allow for spheroid formation.

  • Drug Preparation: Prepare this compound dilutions as described for the 2D culture.

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of fresh medium containing 2x the final drug concentration.

  • Incubation: Incubate the spheroids for 72-96 hours.

3. Assessment of Cell Viability and Proliferation

  • 2D Viability Assay: Use a commercially available 2D cell viability assay, such as CellTiter-Glo® 2D, following the manufacturer's instructions.[12] This assay measures ATP levels, which correlate with the number of viable cells.

  • 3D Viability Assay: For spheroids, use a 3D-specific viability assay like CellTiter-Glo® 3D, which has enhanced lytic capabilities to penetrate the spheroid structure.[15][16]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) for both 2D and 3D cultures by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

4. Microscopic Analysis

  • 2D Culture Imaging: Throughout the treatment period, monitor the 2D cultures using a light microscope to observe changes in cell morphology, confluence, and signs of cytotoxicity.

  • 3D Spheroid Imaging: Image the spheroids at regular intervals to monitor their size, morphology (e.g., compaction, signs of disintegration), and integrity. Spheroid diameter can be measured using imaging software as an indicator of growth inhibition.

Conclusion

The choice of cell culture model is a critical determinant of experimental outcomes in preclinical drug discovery. This guide highlights the anticipated differential responses to the FGFR inhibitor this compound in 2D versus 3D cell culture systems. It is expected that 3D spheroid models will demonstrate increased resistance to this compound compared to 2D monolayer cultures, a phenomenon observed with other kinase inhibitors.[8][17] The provided experimental protocols offer a framework for robustly assessing these differences. By incorporating 3D models into the screening cascade, researchers can gain more physiologically relevant insights into drug efficacy and potentially reduce the rate of clinical trial failures.

References

Safety Operating Guide

Proper Disposal Procedures for Fgfr-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Fgfr-IN-13 was not found in the available resources. The following guidance is based on general best practices for the disposal of potent, small-molecule kinase inhibitors and other specialized research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all federal, state, and local regulations.

This compound, a fibroblast growth factor receptor (FGFR) inhibitor, should be handled and disposed of as hazardous chemical waste. Proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. The following procedures provide a step-by-step guide for the safe handling and disposal of this compound.

Hazard and Personal Protective Equipment Summary

Given that this compound is a bioactive small molecule, it should be handled with care. The following table summarizes the likely hazard characteristics and recommended personal protective equipment (PPE).

CategoryDescription
Physical State Typically a solid powder.
Hazard Classification Assumed to be toxic. May cause skin and eye irritation.[1] As a kinase inhibitor, it may have target organ effects.
Personal Protective Equipment (PPE) - Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste.[1] - Eye Protection: Safety glasses with side shields or goggles.[1] - Skin and Body Protection: Laboratory coat.
Stability and Reactivity Likely stable under recommended storage conditions. Avoid strong oxidizing agents.[1]
Toxicological Information Potential for acute and chronic health effects. May be harmful if swallowed or inhaled.
Ecological Information The environmental impact is not well-documented; therefore, it should be prevented from entering the environment.

Step-by-Step Disposal Protocol

The proper management of chemical waste is an integral part of any experimental protocol involving compounds like this compound.

1. Waste Identification and Segregation:

  • Unused Product: Any unwanted or expired this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless instructed to do so by your EHS department.

  • Contaminated Materials: All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

    • Gloves

    • Pipette tips

    • Vials and tubes

    • Bench paper and wipes

    • Contaminated labware

  • Solutions: All solutions containing this compound must be collected for chemical waste disposal. Do not pour any solutions containing this compound down the drain.[1]

2. Use of Appropriate Waste Containers:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, chemically resistant container with a secure screw-on cap. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and approximate concentration.

  • Solid Waste: Collect all solid waste, such as contaminated gloves, tubes, and pipette tips, in a designated, puncture-resistant container or a clearly labeled plastic bag for solid chemical waste.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full name of the chemical(s) contained within. Include the date the waste was first added to the container. Your institution's EHS department will provide specific labeling requirements.

4. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure the storage area is known to all laboratory personnel and is regularly inspected by the EHS department.

5. Arranging for Disposal:

  • Once a waste container is full or is no longer being used, contact your institution's EHS department to schedule a pickup.

  • Do not attempt to dispose of the waste through municipal drainage or landfill systems.[1] All disposal must be handled by a licensed professional waste disposal service arranged by your institution.[1]

Visualizing Key Processes

FGFR Signaling Pathway

This compound is an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival.[2][3][4] Understanding this pathway is key to understanding the mechanism of action of this compound. The binding of FGFs to FGFRs triggers a cascade of downstream signaling, primarily through the RAS/MAPK and PI3K/AKT pathways.[2][5][6]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, Differentiation) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse PLCg->CellResponse

Caption: The FGFR signaling pathway, which is targeted by this compound.

Experimental Workflow for Chemical Disposal

The following diagram illustrates a logical workflow for the handling and disposal of a specialized research chemical like this compound within a laboratory setting.

Chemical_Disposal_Workflow Start Start: Experiment Generates This compound Waste Identify Step 1: Identify & Segregate Waste (Solid, Liquid, Sharps) Start->Identify Containerize Step 2: Use Appropriate & Labeled Hazardous Waste Containers Identify->Containerize Store Step 3: Store Waste in a Designated, Secure, and Ventilated Area Containerize->Store Schedule Step 4: Schedule Waste Pickup with Institutional EHS Department Store->Schedule Pickup Step 5: EHS Collects Waste for Professional Disposal Schedule->Pickup End End: Safe and Compliant Disposal Pickup->End

Caption: A generalized workflow for the safe disposal of laboratory chemicals.

References

Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of Fgfr-IN-13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent, biologically active compounds like Fgfr-IN-13 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a secure laboratory environment. As this compound is a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, it should be handled with a high degree of caution, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine powders. - Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately upon any sign of contamination. - Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes. - Lab Coat: A dedicated, non-absorbent, or disposable lab coat should be worn. - Ventilation: All weighing and aliquoting activities must be conducted within a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves are mandatory. - Eye Protection: Chemical splash goggles or a face shield should be used, especially when there is a significant risk of splashing. - Lab Coat: A dedicated lab coat is required.
General Laboratory Use - Gloves: A single pair of nitrile gloves may be sufficient for handling dilute solutions, but vigilance is key. - Eye Protection: Safety glasses with side shields are the minimum requirement. - Lab Coat: A standard lab coat should be worn at all times.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.

1. Receiving and Storage:

  • Inspect: Upon receipt, carefully inspect the package for any signs of damage or leakage.

  • Log: Document the arrival, quantity, and storage location in the laboratory's chemical inventory.

  • Store: Keep this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.

2. Handling and Experimental Use:

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area within the laboratory.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be carried out in a certified chemical fume hood.

  • Avoid Contamination: Use dedicated laboratory equipment, such as spatulas and glassware. If this is not feasible, thoroughly decontaminate all equipment after use.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

Disposal Plan: Managing Contaminated Waste

The proper disposal of this compound and all materials that have come into contact with it is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have been in contact with this compound, including pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Any unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. [1]

  • Decontamination: All non-disposable equipment must be decontaminated according to your institution's established procedures for potent compounds.

  • Professional Disposal: Contact a licensed professional waste disposal service to handle the disposal of all this compound waste.[1]

Safe_Handling_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Disposal start Start: Obtain this compound ppe Don Appropriate PPE start->ppe Safety First weigh Weigh Solid in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment in Designated Area dissolve->experiment liquid_waste Collect Liquid Waste experiment->liquid_waste solid_waste Collect Solid Waste experiment->solid_waste decontaminate Decontaminate Equipment experiment->decontaminate waste_pickup Arrange for Professional Waste Disposal liquid_waste->waste_pickup solid_waste->waste_pickup decontaminate->waste_pickup end End waste_pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.